molecular formula C9H7IO2 B3083115 4-Iodocinnamic acid CAS No. 113641-76-2

4-Iodocinnamic acid

Cat. No.: B3083115
CAS No.: 113641-76-2
M. Wt: 274.05 g/mol
InChI Key: NIDLJAPEZBFHGP-ZZXKWVIFSA-N
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Description

4-Iodocinnamic acid is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLJAPEZBFHGP-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility & Handling of 4-Iodocinnamic Acid in DMSO and Ethanol

[1]

Executive Summary

4-Iodocinnamic acid (CAS: 34633-09-5) is a critical intermediate in organic synthesis—specifically in Palladium-catalyzed cross-coupling reactions (e.g., Heck reaction)—and a scaffold in medicinal chemistry.[1] Its solubility profile is governed by the interplay between its lipophilic 4-iodophenyl moiety and the hydrophilic carboxylic acid tail.[1]

While 4-iodocinnamic acid shares the general solubility characteristics of the cinnamic acid family, the iodine substituent significantly increases its molecular weight (274.05 g/mol ) and lipophilicity (XLogP3 ≈ 2.[1]8) compared to unsubstituted cinnamic acid.[1] This guide provides an evidence-based framework for solubilizing, storing, and purifying this compound in Dimethyl Sulfoxide (DMSO) and Ethanol.[1]

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight 274.05 g/mol Moderate MW; dissolution kinetics may be slower than cinnamic acid.[1]
XLogP3 2.8 [1]Lipophilic; poor water solubility, high affinity for organic solvents.[1]
pKa (Predicted) ~4.4 [2]Weak acid; solubility in aqueous media is pH-dependent (soluble at pH > 7).[1]
Physical State Solid (Crystalline)Requires energy (heat/sonication) to overcome lattice energy during dissolution.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Action

DMSO is the "universal solvent" for this compound class.[1] It acts as a hydrogen bond acceptor, effectively disrupting the intermolecular hydrogen dimer network typical of carboxylic acids in the solid state. The iodine atom also interacts favorably with the polarizable sulfur atom in DMSO via halogen bonding interactions.[1]

Practical Solubility Limits
  • Estimated Saturation: >50 mg/mL at 25°C (Inferred from 4-methylcinnamic acid data [3]).[1]

  • Working Concentration: 10–20 mM is standard for biological stock solutions.[1]

  • Stability: Stable in DMSO at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1]

Critical Application: Biological Assay Stock Preparation

When using DMSO stocks for cell-based assays, the "crash-out" phenomenon is the primary risk.[1] The hydrophobic iodine tail makes 4-iodocinnamic acid prone to precipitation when the DMSO stock is diluted into aqueous culture media.[1]

Best Practice:

  • Keep final DMSO concentration <0.5% (v/v) in the assay.

  • Dilute in a step-wise manner if precipitation is observed (DMSO → 50:50 DMSO:PBS → Final Media).

Solubility in Ethanol[1][2][3][4]

Mechanism of Action

Ethanol is a protic solvent that solubilizes 4-iodocinnamic acid through dipole-dipole interactions and hydrogen bonding.[1] However, unlike DMSO, ethanol's capacity is highly temperature-dependent.[1] This steep solubility curve makes ethanol (or ethanol/water mixtures) the ideal solvent system for recrystallization .[1]

Practical Solubility Limits
  • Cold Ethanol (4°C): Low solubility.[1]

  • Hot Ethanol (78°C): High solubility.[1]

  • Implication: Excellent for purification but poor for long-term storage of high-concentration stocks due to evaporation and potential esterification over long periods.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this self-validating protocol to determine the exact solubility limit for your specific batch and temperature.[1]

  • Preparation: Weigh approximately 100 mg of 4-iodocinnamic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Ethanol).[1]

  • Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add another 50 mg and repeat until a visible solid residue remains (saturated solution).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification:

    • Gravimetric: Evaporate the solvent (for Ethanol) and weigh the residue.

    • UV-Vis: Dilute an aliquot and measure absorbance at

      
       (typically ~280-290 nm) against a standard curve.[1]
      
Protocol B: Recrystallization from Ethanol

Standard purification method to remove impurities (e.g., de-iodinated byproducts).

  • Dissolution: Place crude 4-iodocinnamic acid in an Erlenmeyer flask. Add absolute ethanol (approx. 10 mL per gram of solid).[1]

  • Heating: Heat the mixture to a gentle boil on a hot plate/water bath.

  • Titration: If solid remains, add hot ethanol in 1 mL increments until the solution is clear.

  • Hot Filtration: (Optional) If insoluble particles (dust/catalyst) are present, filter rapidly through a pre-warmed funnel.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using a Büchner funnel. Wash with cold ethanol.[1] Dry under vacuum.[1]

Protocol C: Preparation of 10 mM Stock Solution in DMSO

For biological applications.

  • Calculation:

    • Target Volume: 10 mL

    • Target Conc: 10 mM (0.01 mol/L)

    • MW: 274.05 g/mol [2]

    • Required Mass:

      
       (27.4 mg).[1]
      
  • Weighing: Weigh 27.4 mg of 4-iodocinnamic acid into a sterile amber glass vial.

  • Dissolution: Add 10 mL of anhydrous (≥99.9%) DMSO.

  • Mixing: Vortex for 30 seconds. If dissolution is slow, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Visual Workflow (Decision Tree)

The following diagram illustrates the decision logic for solvent selection based on the intended application.

GStartSolid 4-Iodocinnamic AcidDecisionSelect ApplicationStart->DecisionBioPathBiological Assay / ScreeningDecision->BioPath In Vitro TestingSynPathSynthesis / PurificationDecision->SynPath PurificationSolventDMSOSolvent: Anhydrous DMSOBioPath->SolventDMSOStockPrepPrepare 10-50 mM Stock(Store at -20°C)SolventDMSO->StockPrepDilutionDilute into Aqueous Media(Keep DMSO < 0.5%)StockPrep->DilutionSolventEtOHSolvent: Ethanol (Hot)SynPath->SolventEtOHRecrystRecrystallization Protocol:Dissolve Hot -> Cool SlowlySolventEtOH->RecrystIsolationFilter & Dry CrystalsRecryst->Isolation

Figure 1: Decision tree for solvent selection.[1] Blue path indicates biological workflows utilizing DMSO; Red path indicates chemical purification utilizing Ethanol.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3599788, 4-Iodocinnamic acid. Retrieved from [Link]

p-Iodocinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Iodocinnamic acid (3-(4-iodophenyl)acrylic acid) is a high-value organo-iodine building block essential to modern medicinal chemistry and materials science. Unlike its lighter halogenated analogues (chloro- or bromo-), the presence of the iodine atom at the para-position renders this compound exceptionally reactive toward palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura, Sonogashira), serving as a "privileged scaffold" for constructing complex stilbene derivatives and liquid crystals.

This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and its critical role in drug discovery workflows.

Part 1: Physicochemical Profile[1][2]

The iodine atom significantly influences the molecular weight and polarizability of the cinnamic acid framework, altering its solubility and crystal packing compared to the parent cinnamic acid.

Core Data Table
PropertyValue / Description
Chemical Name trans-4-Iodocinnamic acid
IUPAC Name (2E)-3-(4-Iodophenyl)prop-2-enoic acid
CAS Registry Number 34633-09-5
Molecular Formula

Molecular Weight 274.06 g/mol
Appearance White to off-white crystalline powder
Melting Point High-melting solid (typically >250°C, often with decomposition)
Crystal System Monoclinic, Space Group

[1]
Solubility (25°C) Insoluble: Water, HexaneSoluble: DMSO, DMF, Ethanol (warm), Methanol
pKa ~4.4 (Carboxylic acid moiety)
Structural Insight

The crystal structure of p-iodocinnamic acid reveals a planar geometry stabilized by intermolecular hydrogen bonds between carboxylic acid dimers. The iodine atom participates in Type II halogen bonding (


 interactions), which is critical for its application in engineering supramolecular liquid crystals [1].

Part 2: Synthetic Pathways

While the Perkin reaction is historically significant, it often requires harsh conditions (180°C) that can degrade the iodine-carbon bond. The Knoevenagel Condensation is the preferred method for high-purity synthesis in a research setting.

Protocol: Knoevenagel Condensation

Reaction:



Reagents:

  • 4-Iodobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzaldehyde (e.g., 10 mmol, 2.32 g) and malonic acid (12 mmol, 1.25 g) in pyridine (10 mL).

  • Catalysis: Add piperidine (approx. 5 drops). The base facilitates the deprotonation of malonic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–100°C for 4–6 hours. Causality: Heat is required to drive the decarboxylation step (

    
    ), converting the intermediate dicarboxylic acid into the acrylic acid derivative.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into an excess of ice-cold dilute HCl (1M, 100 mL) with vigorous stirring.

    • Validation: A heavy white precipitate should form immediately. If oil forms, scratch the glass or sonicate to induce crystallization.

  • Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake copiously with cold water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity trans-isomer needles.

Workflow Visualization

SynthesisWorkflow Reactants Reactants (4-Iodobenzaldehyde + Malonic Acid) Catalysis Catalysis (Pyridine/Piperidine) Reactants->Catalysis Heating Reflux (80-100°C) Decarboxylation Catalysis->Heating Knoevenagel Quench Acidic Quench (HCl/Ice) Heating->Quench -CO2 Product Crude Product (Precipitate) Quench->Product Precipitation Pure Pure p-Iodocinnamic Acid (Recrystallized) Product->Pure EtOH Recrystallization

Figure 1: Step-by-step synthetic workflow for the Knoevenagel condensation of p-iodocinnamic acid.

Part 3: Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The trans-geometry is confirmed by the coupling constant of the alkene protons.[1]


 NMR (400 MHz, DMSO-

) Diagnostic Signals:
  • 
     12.40 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, disappears with 
    
    
    
    shake.[2]
  • 
     7.78 ppm (d, J = 8.4 Hz, 2H):  Aromatic protons ortho to the Iodine. Deshielded by the heavy halogen.
    
  • 
     7.55 ppm (d, J = 16.0 Hz, 1H):  Vinylic proton (
    
    
    
    -position). The large coupling constant (J = 16 Hz) confirms the trans (E) geometry.
  • 
     7.50 ppm (d, J = 8.4 Hz, 2H):  Aromatic protons meta to the Iodine.
    
  • 
     6.60 ppm (d, J = 16.0 Hz, 1H):  Vinylic proton (
    
    
    
    -position, next to carbonyl).

Part 4: Applications in Drug Development

p-Iodocinnamic acid is a "privileged" substrate for the Heck Reaction (Palladium-catalyzed arylation of alkenes). The C-I bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions, often without phosphine ligands.

Mechanism: The Heck Cycle

In drug discovery, this reaction is used to attach the cinnamic acid moiety to other pharmacophores (e.g., forming stilbenoid antioxidants or anticancer agents).

  • Oxidative Addition: Pd(0) inserts into the C-I bond. This is the rate-determining step for chlorides, but facile for iodides.

  • Migratory Insertion: The alkene inserts into the Pd-C bond.

  • 
    -Hydride Elimination:  Formation of the new double bond and release of the product.
    
  • Reductive Elimination: Regeneration of Pd(0) with the aid of a base.

Catalytic Cycle Visualization

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + p-Iodocinnamic Acid Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Elim->Pd0 -HI (Base)

Figure 2: The Heck Catalytic Cycle utilizing p-iodocinnamic acid as the arylating agent.

References

  • Goud, B. S., et al. (1993). "Structure of 4-iodo-trans-cinnamic acid and a study of carboxyl group disorder." Acta Crystallographica Section C, 49(5).

  • PubChem Database. (2023). "4-Iodocinnamic acid - Compound Summary." National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). "Product Specification: Cinnamic Acid Derivatives."

  • BenchChem. (2025). "Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes."

Sources

Difference between cis and trans 4-iodocinnamic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Synthesis, and Applications in Crystal Engineering

Executive Summary

4-Iodocinnamic acid (3-(4-iodophenyl)prop-2-enoic acid) serves as a critical tecton in crystal engineering and a versatile intermediate in organic synthesis. While the thermodynamically stable trans (


) isomer is the standard commercial form, the cis (

) isomer offers unique steric properties and biological activities. This guide details the physicochemical distinctions between these stereoisomers, provides validated protocols for their synthesis and isolation, and explores their utility in halogen-bonded supramolecular networks.

Structural and Electronic Fundamentals

The core difference between the isomers lies in the spatial arrangement of the phenyl ring and the carboxylic acid group across the C=C double bond.

Geometric Isomerism and Steric Strain
  • Trans (

    
    )-Isomer:  The phenyl ring and carboxylic acid are on opposite sides (anti-periplanar). This configuration minimizes steric repulsion, allowing the molecule to adopt a planar geometry. This planarity maximizes 
    
    
    
    -conjugation between the aromatic ring, the alkene, and the carbonyl group, resulting in high thermodynamic stability.
  • Cis (

    
    )-Isomer:  The bulky phenyl and carboxylic acid groups are on the same side (syn-periplanar). To relieve the significant steric strain (Van der Waals repulsion), the phenyl ring twists out of the plane of the alkene. This deplanarization disrupts conjugation, raising the internal energy and making the cis isomer thermodynamically unstable and sensitive to thermal reversion.
    
The Iodine Advantage (Sigma-Hole)

Unlike its chloro- or bromo- analogs, the iodine atom at the 4-position exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond. This makes 4-iodocinnamic acid an exceptional halogen bond (XB) donor, capable of forming strong, directional non-covalent interactions (I···N, I···O) utilized in drug co-crystal design.

Physicochemical Characterization

Accurate differentiation requires orthogonal analytical methods. Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state identification, while Melting Point (MP) and X-Ray Diffraction (XRD) define the solid state.

Table 1: Comparative Properties of Isomers
PropertyTrans-4-Iodocinnamic Acid (

)
Cis-4-Iodocinnamic Acid (

)
Mechanistic Insight
Stability Stable (Thermodynamic Product)Metastable (Kinetic Product)Steric strain in cis drives thermal reversion to trans.

H NMR Alkene Coupling (

)
15.5 – 16.0 Hz 12.0 – 13.0 Hz Karplus relationship dictates larger

for anti-periplanar protons.
Melting Point ~270°C (dec)Significantly lower (< 100°C)*Trans isomers pack efficiently; cis "kinks" disrupt lattice energy.
UV-Vis Absorption

~290–300 nm
Hypsochromic shift (Blue shift)Loss of planarity in cis reduces the effective conjugation length.
Solubility Low (Ethanol, Acetone)HigherLower lattice energy of cis enhances solvation.

*Note: Cis-cinnamic acids often exhibit polymorphism (allocinnamic vs. isocinnamic forms), leading to variable melting points depending on the crystallization solvent.

Synthetic Pathways and Isolation Protocols[1][2][3][4]

The synthesis of the trans isomer is achieved via classical condensation, while the cis isomer requires photochemical engineering.

Workflow Visualization

The following diagram illustrates the synthetic logic and the reversible nature of the isomerization.

SynthesisWorkflow Aldehyde 4-Iodobenzaldehyde Trans Trans-4-Iodocinnamic Acid (Thermodynamic Product) Aldehyde->Trans Knoevenagel Condensation Pyridine/Piperidine, 100°C Malonic Malonic Acid Malonic->Trans Knoevenagel Condensation Pyridine/Piperidine, 100°C Cis Cis-4-Iodocinnamic Acid (Kinetic Product) Trans->Cis UV Irradiation (300nm) Dilute Solution Dimer Truxillic/Truxinic Dimers (Side Product) Trans->Dimer UV Irradiation Solid State or Conc. Soln Cis->Trans Thermal Reversion or I2 Catalyst

Caption: Synthetic workflow distinguishing between condensation (trans), photoisomerization (cis), and photodimerization risks.

Protocol A: Synthesis of Trans-4-Iodocinnamic Acid (Knoevenagel)

Objective: High-yield synthesis of the thermodynamically stable isomer.

  • Reagents: 4-Iodobenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (catalytic, 5 drops).

  • Reaction: Combine reagents in a round-bottom flask. Heat to 80–100°C for 4–6 hours.

    • Mechanism:[1][2] Pyridine acts as the solvent/base; piperidine forms the iminium ion intermediate, accelerating enolization. Decarboxylation occurs spontaneously under heat.

  • Workup: Cool the mixture and pour into ice-cold HCl (2M, 50 mL) with vigorous stirring. The pyridine salt dissolves, precipitating the crude acid.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (9:1).

  • Validation: Check

    
    H NMR for doublet at 
    
    
    
    ppm and
    
    
    ppm with
    
    
    Hz.
Protocol B: Photochemical Conversion to Cis-4-Iodocinnamic Acid

Objective: Accessing the metastable cis isomer via UV irradiation. Critical Warning: Do not irradiate in the solid state, as this favors [2+2] cycloaddition (dimerization) over isomerization.

  • Preparation: Dissolve trans-4-iodocinnamic acid in Acetonitrile or Methanol (dilute concentration:

    
     M).
    
    • Why Dilute? High concentrations favor intermolecular collisions, leading to dimerization (truxillic acid formation). Dilution favors intramolecular isomerization.

  • Irradiation: Irradiate with a UV lamp (Hg arc or 300 nm LED) in a quartz vessel.

    • Monitoring: Monitor via HPLC or UV-Vis. The reaction will reach a Photostationary State (PSS) , typically 60:40 or 70:30 (cis:trans).

  • Isolation: Evaporate solvent in vacuo at low temperature (< 30°C) to prevent thermal reversion.

  • Separation: Separation is best achieved via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate with 1% Acetic Acid) or fractional crystallization (exploit the higher solubility of the cis isomer; filter off the precipitating trans isomer first).

Advanced Applications: Crystal Engineering & Bioactivity[7]

Halogen Bonding (XB) Networks

4-Iodocinnamic acid is a premier candidate for designing co-crystals. The iodine atom functions as a Lewis acid (XB donor), while the carboxyl group acts as a hydrogen bond (HB) donor/acceptor.

  • Trans-Isomer Packing: Typically forms centrosymmetric dimers via carboxylic acid H-bonds (

    
     synthon), extended by I···O or I···I interactions into 2D sheets.
    
  • Cis-Isomer Packing: The "kinked" geometry prevents efficient planar sheet formation, often leading to helical chains or discrete clusters, which can improve solubility profiles for drug delivery.

Biological Implications

While the trans isomer is the metabolic standard, cis-cinnamic acid derivatives have shown distinct biological profiles.

  • Auxin Activity: Cis isomers often mimic auxin (plant hormone) activity more effectively due to structural similarity to the active conformation of indole-3-acetic acid.

  • Antituberculosis: Recent studies suggest cis-cinnamic acid derivatives may exhibit higher bactericidal activity against M. tuberculosis compared to their trans counterparts, likely due to different binding affinities in the bacterial cell wall synthesis enzymes [1].

References

  • Chen, H., et al. (2011). Transformation of cinnamic acid from trans- to cis-form raises a notable bactericidal and synergistic activity against multiple-drug resistant Mycobacterium tuberculosis.[3] European Journal of Pharmaceutical Sciences. Link

  • Desiraju, G. R., et al. (2013).[4] Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. Molecular Pharmaceutics. Link

  • Gorelsky, S. I., et al. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Journal of Photochemistry and Photobiology. Link

  • Knothe, G. (2002). Structure indices in FA chemistry. How relevant is the iodine value? Journal of the American Oil Chemists' Society. Link

Sources

Technical Guide: 4-Iodocinnamic Acid – Biological Activity, Cytotoxicity, and Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodocinnamic acid (4-ICA) is a halogenated derivative of cinnamic acid (3-phenyl-2-propenoic acid) that serves as a critical scaffold in medicinal chemistry and chemical biology. While less clinically ubiquitous than its hydroxy- or chloro- counterparts, 4-ICA occupies a unique niche due to the presence of the iodine atom. This heavy halogen confers distinct physicochemical properties—specifically enhanced lipophilicity (LogP), a polarizable electron cloud capable of strong halogen bonding, and "heavy atom" properties useful in X-ray crystallography phasing.

Biologically, 4-ICA and its derivatives are investigated primarily as Monocarboxylate Transporter (MCT) inhibitors , targeting the "Warburg Effect" in glycolytic cancer cells, and as anti-inflammatory agents targeting COX/LOX pathways. This guide analyzes the compound's biological profile, cytotoxicity mechanisms, and experimental protocols for validation.[1]

Physicochemical Profile & SAR

The biological activity of 4-ICA is dictated by the iodine substituent at the para position. Understanding the Structure-Activity Relationship (SAR) requires comparison with other halogenated analogs.

Table 1: Comparative Physicochemical Properties of 4-Halocinnamic Acids

Note: Values are calculated consensus estimates useful for predicting membrane permeability.

CompoundSubstituent (R)Mol.[2][3][4][5][6][7][8][9] Weight ( g/mol )LogP (Lipophilicity)Hammett Sigma (

)
Biological Implication
Cinnamic Acid-H148.162.130.00Baseline activity.
4-Fluorocinnamic acid-F166.152.270.06Metabolic stability (C-F bond).
4-Chlorocinnamic acid-Cl182.602.650.23Antimicrobial potency.
4-Iodocinnamic acid -I 274.05 3.20 0.18 Maximal membrane permeability; Halogen bonding capability.

Key Insight: The high LogP of 4-ICA (approx. 3.20) suggests superior passive diffusion across lipid bilayers compared to the fluoro- or chloro- analogs. The iodine atom also exhibits a "sigma-hole"—a region of positive electrostatic potential—allowing it to act as a Lewis acid in halogen bonding interactions with protein carbonyls or histidines.

Biological Mechanisms of Action[1][10]

Monocarboxylate Transporter (MCT) Inhibition

The primary cytotoxic mechanism for cinnamic acid derivatives is the inhibition of Monocarboxylate Transporters (MCT1 and MCT4).

  • Mechanism: Highly glycolytic cancer cells (Warburg phenotype) produce massive amounts of lactate. They rely on MCTs to export this lactate to prevent intracellular acidification.

  • 4-ICA Role: As a competitive inhibitor, 4-ICA (and its

    
    -cyano derivatives) binds to the transmembrane domain of MCTs.
    
  • Outcome: Lactate accumulates intracellularly

    
     Cytosolic pH drops (acidification) 
    
    
    
    Glycolytic enzymes (e.g., PFK-1) are inhibited
    
    
    ATP depletion
    
    
    Apoptosis.
Anti-Inflammatory Activity (COX/LOX Pathways)

Recent in silico structural studies have identified 4-ICA as a ligand for inflammatory enzymes.

  • Targets: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).[10][11]

  • Binding Data: Molecular docking studies suggest 4-ICA binds to the active sites of these enzymes with binding energies comparable to standard NSAIDs, likely stabilized by hydrophobic interactions involving the iodophenyl group.

Antimicrobial Potential

Drawing from data on 4-chlorocinnamic acid, the 4-iodo analog is predicted to exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism involves membrane disruption facilitated by the lipophilic iodo-tail, leading to leakage of cellular contents.

Visualization of Signaling Pathways[1]

Diagram 1: Mechanism of Cytotoxicity via MCT Inhibition

This pathway illustrates how 4-ICA induces cell death in Warburg-phenotype cancer cells.

MCT_Inhibition TumorCell Glycolytic Tumor Cell Glucose Glucose Influx TumorCell->Glucose Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Lactate Intracellular Lactate Accumulation Glycolysis->Lactate MCT MCT1 / MCT4 Transporters Lactate->MCT Normal Pathway pH_Drop Intracellular Acidification (pH ↓) Lactate->pH_Drop Accumulation Export Lactate Export MCT->Export Blocked by 4-ICA ICA 4-Iodocinnamic Acid ICA->MCT Competitive Inhibition Enzyme_Inhib Inhibition of PFK-1 / Hexokinase pH_Drop->Enzyme_Inhib Apoptosis Apoptosis / Necrosis Enzyme_Inhib->Apoptosis

Caption: 4-ICA blocks lactate export via MCTs, causing intracellular acidification and metabolic collapse in cancer cells.

Experimental Protocols

Protocol A: Evaluation of Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of 4-Iodocinnamic acid in HeLa or MCF-7 cell lines.

Reagents:

  • 4-Iodocinnamic acid (Sigma-Aldrich/Merck). Note: Dissolve in DMSO to create a 100 mM stock. Final DMSO concentration in culture must be < 0.1%.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Culture Media (DMEM + 10% FBS).

Workflow:

  • Seeding: Plate cells (HeLa/MCF-7) at density

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of 4-ICA: 0, 1, 10, 50, 100, 250, 500

      
      M.
      
    • Add to wells (triplicate) and incubate for 48h at 37°C, 5% CO

      
      .
      
  • MTT Addition: Add 20

    
    L MTT (5 mg/mL) to each well. Incubate 4h.
    
    • Mechanism:[1][2][4][5][12][13] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC50.

Protocol B: Synthesis of 4-Iodocinnamic Acid (Heck Reaction)

For researchers synthesizing fresh probes or derivatives.

Reaction: 1,4-Diiodobenzene + Acrylic Acid


 4-Iodocinnamic Acid
  • Charge: Combine 1,4-diiodobenzene (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)

    
     (2 mol%), and K
    
    
    
    CO
    
    
    (2.0 eq) in DMF.
  • Conditions: Heat to 100°C for 12 hours under inert atmosphere (

    
    ).
    
  • Workup: Acidify with 1M HCl to precipitate the product. Filter and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR (Characteristic doublets for trans-alkene protons at 
    
    
    
    6.4 and 7.6 ppm).

Structure-Activity Relationship (SAR) Insights

The iodine atom in 4-ICA is not merely a hydrophobic bulk; it is a functional handle.

  • Halogen Bonding: The iodine atom is highly polarizable. In protein active sites (e.g., COX-2), the iodine can form a halogen bond (C–I

    
     O=C) with backbone carbonyls. This interaction is directional and can be as strong as a hydrogen bond, potentially increasing affinity compared to the chloro- analog.
    
  • Heavy Atom Effect: For structural biologists, 4-ICA is an excellent "heavy atom derivative" for phasing X-ray diffraction data of protein-ligand complexes without altering the binding mode significantly compared to natural cinnamic acid substrates.

Diagram 2: Experimental Workflow for Bioactivity Validation

Workflow cluster_Assay Biological Assay Start Start: 4-ICA Powder Solub Solubilization (DMSO Stock 100mM) Start->Solub Dilution Serial Dilution (Media) Solub->Dilution Cell Cell Seeding (HeLa/MCF-7) Dilution->Cell Incubate 48h Incubation Cell->Incubate Readout MTT Readout (Abs 570nm) Incubate->Readout Data Data Analysis (IC50 Calculation) Readout->Data

Caption: Step-by-step workflow for validating the cytotoxicity of 4-iodocinnamic acid.

References

  • MCT Inhibition & Cancer Metabolism

    • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link

  • Cinnamic Acid Derivatives Cytotoxicity

    • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Link

  • In Silico Anti-Inflammatory Studies

    • Kizhakedathil, M. P. J., et al. (2023).[10] In-silico structural studies on anti-inflammatory activity of phytocompounds from the genus Andrographis. Journal of Biomolecular Structure and Dynamics. Link[10]

  • Halogen Bonding in Biological Systems

    • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link

  • Synthesis via Heck Reaction

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Technical Guide to the Knoevenagel Condensation Synthesis of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-iodocinnamic acid via the Knoevenagel condensation. Authored from the perspective of a Senior Application Scientist, this document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and discusses the significance of this synthesis in the broader context of pharmaceutical research and development.

Introduction: The Significance of 4-Iodocinnamic Acid and the Knoevenagel Condensation

Cinnamic acid and its derivatives are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. 4-Iodocinnamic acid, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including radiolabeled compounds for imaging and therapeutic applications.

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[3] It offers a reliable and efficient method for the preparation of α,β-unsaturated acids from aldehydes and active methylene compounds.[3][4] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalytic amount of a weak base like piperidine, is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[3][5] This modification is often accompanied by decarboxylation, leading directly to the desired cinnamic acid derivative.[5]

This application note provides a detailed, field-proven protocol for the synthesis of 4-iodocinnamic acid, emphasizing the rationale behind each step to ensure both reproducibility and a deep understanding of the reaction.

Materials and Reagents

Successful synthesis relies on the quality of the starting materials. The following table summarizes the key reagents and their relevant properties.

ReagentChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
4-IodobenzaldehydeC₇H₅IO232.02[6]78-82[7]265[7]Pale yellow to brown solid, aromatic odor.[8]
Malonic AcidC₃H₄O₄104.06[9]135-137 (decomposes)[10]Decomposes[10]White crystalline powder, soluble in water, alcohol, and pyridine.[10][11]
PyridineC₅H₅N79.10-42115Colorless liquid with a distinct, unpleasant odor. Acts as both a solvent and a base.[12]
PiperidineC₅H₁₁N85.15-9106Colorless liquid with an amine-like odor. Used as a basic catalyst.[12]
4-Iodocinnamic acidC₉H₇IO₂274.05[13]235-238N/AWhite to off-white crystalline solid.

Experimental Protocol: Synthesis of 4-Iodocinnamic Acid

This protocol is based on the Doebner modification of the Knoevenagel condensation and is optimized for the synthesis of 4-iodocinnamic acid.

Reaction Setup and Execution
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzaldehyde (e.g., 10.0 g, 43.1 mmol).

  • Dissolution: Add pyridine (e.g., 50 mL) to the flask and stir until the 4-iodobenzaldehyde is completely dissolved.

  • Addition of Malonic Acid: To the solution, add malonic acid (e.g., 6.74 g, 64.7 mmol, 1.5 equivalents). Stir the mixture to dissolve the malonic acid. A slight warming of the flask may be necessary.

  • Catalyst Addition: Carefully add piperidine (e.g., 1.0 mL, ~10.1 mmol, 0.23 equivalents) to the reaction mixture. The addition of the catalyst is the key initiation step.

  • Reaction: Heat the mixture in an oil bath to a gentle reflux (approximately 110-115 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The evolution of carbon dioxide will be observed as the reaction proceeds.[14]

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

Work-up and Purification
  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice (e.g., 200 g) and concentrated hydrochloric acid (e.g., 50 mL). This step neutralizes the pyridine and piperidine and precipitates the crude 4-iodocinnamic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 4-iodocinnamic acid should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Mechanism and Rationale

The Knoevenagel condensation, particularly the Doebner modification, proceeds through a well-established mechanism. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The reaction is initiated by the deprotonation of malonic acid by the basic catalyst, piperidine, to form a nucleophilic enolate.[15] This enolate then attacks the carbonyl carbon of the 4-iodobenzaldehyde in a nucleophilic addition reaction. The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.[15] Under the reaction conditions, particularly with the use of pyridine at elevated temperatures, this intermediate readily undergoes decarboxylation to yield the final product, 4-iodocinnamic acid.[5]

Knoevenagel_Condensation_Workflow reactant Reactants: 4-Iodobenzaldehyde Malonic Acid reaction_setup Reaction Setup: Dissolve reactants in pyridine, add piperidine reactant->reaction_setup solvent_catalyst Solvent & Catalyst: Pyridine Piperidine solvent_catalyst->reaction_setup heating Heating: Reflux at 110-115 °C reaction_setup->heating Initiates condensation & decarboxylation workup Work-up: Acid quench (HCl/ice) heating->workup Reaction completion isolation Isolation: Vacuum filtration workup->isolation Precipitation of crude product purification Purification: Recrystallization isolation->purification product Final Product: 4-Iodocinnamic Acid purification->product

Caption: Experimental workflow for the synthesis of 4-iodocinnamic acid.

Mechanistic Insights: The Catalytic Cycle

The catalytic role of piperidine and the solvent effect of pyridine are central to the success of this reaction. Piperidine, a secondary amine, is a more effective catalyst than a primary or tertiary amine in this context. It reacts with the aldehyde to form an iminium ion, which is more electrophilic than the aldehyde itself, thus accelerating the nucleophilic attack by the malonate enolate.[5] Pyridine serves not only as a high-boiling solvent but also facilitates the decarboxylation step.[12]

Catalytic_Cycle catalyst Piperidine iminium Iminium Ion (more electrophilic) catalyst->iminium + Aldehyde aldehyde 4-Iodobenzaldehyde aldehyde->iminium malonic_acid Malonic Acid enolate Malonate Enolate (nucleophile) malonic_acid->enolate + Piperidine (base) adduct Aldol Adduct iminium->adduct enolate->adduct + Iminium Ion unsaturated_diacid Unsaturated Diacid adduct->unsaturated_diacid Dehydration dehydration Dehydration product 4-Iodocinnamic Acid unsaturated_diacid->product Decarboxylation decarboxylation Decarboxylation (facilitated by Pyridine)

Caption: Simplified catalytic cycle of the Knoevenagel condensation.

Expected Results and Troubleshooting

Following the described protocol, a good to excellent yield of 4-iodocinnamic acid can be expected.

ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white crystalline solid
Melting Point 235-238 °C
Purity (by NMR) >98%

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion by TLC monitoring. Extend the reflux time if necessary.

    • Moisture: Ensure all glassware is dry, as water can interfere with the reaction.

    • Loss during work-up: Ensure complete precipitation by using a sufficiently acidic solution and allowing adequate time for cooling.

  • Impure Product:

    • Incomplete washing: Wash the crude product thoroughly with water to remove all pyridine hydrochloride.

    • Inefficient recrystallization: Use the minimum amount of hot solvent for dissolution and allow for slow cooling to form pure crystals.

Conclusion

The Knoevenagel condensation, specifically the Doebner modification, provides a robust and efficient route for the synthesis of 4-iodocinnamic acid. This application note has detailed a reliable protocol, explained the underlying chemical principles, and provided guidance for achieving high yields of a pure product. The versatility of 4-iodocinnamic acid as a synthetic intermediate underscores the importance of this procedure for researchers in drug discovery and materials science.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]

  • Malonic Acid - Formula, Significance, Properties. Turito. [Link]

  • A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. [Link]

  • MALONIC ACID. Ataman Kimya. [Link]

  • 4-Iodocinnamic acid. PubChem. [Link]

  • 4-Iodobenzaldehyde. PubChem. [Link]

  • Malonic Acid. PubChem. [Link]

  • MALONIC ACID. Sanjay Chemicals (India) Pvt. Ltd.. [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. [Link]

  • 4-Iodobenzaldehyde, CAS No. 15164-44-0. iChemical. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemisty Research Journal. [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Chemical Properties of 2-Iodocinnamic acid (CAS 1643-34-1). Cheméo. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodocinnamic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its utility stems from the presence of three key functional groups: a carboxylic acid, an alkene, and an aryl iodide. The aryl iodide moiety is especially significant as it allows for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the construction of more complex molecular architectures. This application note provides a detailed protocol for the synthesis of 4-iodocinnamic acid from 4-iodobenzaldehyde, focusing on the robust and widely used Knoevenagel condensation.

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, in the presence of a basic catalyst.[1][2] In this synthesis, 4-iodobenzaldehyde reacts with malonic acid, which possesses a highly acidic methylene group due to the presence of two adjacent carboxyl groups. The reaction is typically catalyzed by a weak base, such as pyridine, often with the addition of a co-catalyst like piperidine.[3]

The mechanism proceeds through the deprotonation of malonic acid by the base to form a carbanion.[4] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde.[5] The resulting aldol-type adduct subsequently undergoes dehydration to yield the more stable α,β-unsaturated carboxylic acid, 4-iodocinnamic acid. The decarboxylation of the intermediate is often facilitated by the reaction conditions, particularly the use of pyridine at elevated temperatures.[6]

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 4-Iodocinnamic Acid

This protocol is a modification of the Doebner procedure, which is well-suited for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[1][3][6]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesNotes
4-Iodobenzaldehyde232.0210.0 g0.043Starting material.
Malonic Acid104.069.0 g0.086Use a slight excess.
Pyridine79.1040 mL-Acts as both solvent and base.[6]
Piperidine85.151.0 mL-Co-catalyst.[3]
Concentrated HCl36.46As needed-For acidification.
Deionized Water18.02As needed-For washing.
Ethanol46.07As needed-For recrystallization.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Crystallizing dish

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-iodobenzaldehyde (10.0 g, 0.043 mol) and malonic acid (9.0 g, 0.086 mol).

  • Solvent and Catalyst Addition: Add pyridine (40 mL) to the flask and swirl to dissolve the solids. To this solution, add piperidine (1.0 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to a gentle reflux (approximately 110-115 °C) with continuous stirring. The evolution of carbon dioxide should be observed as the reaction progresses.[7] Maintain the reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete (as indicated by the consumption of the starting aldehyde by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of concentrated hydrochloric acid (approx. 50 mL) and crushed ice (approx. 200 g). This step neutralizes the pyridine and precipitates the crude 4-iodocinnamic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification (Recrystallization): The crude 4-iodocinnamic acid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 60-70 °C.

Characterization

The identity and purity of the synthesized 4-iodocinnamic acid can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (carboxylic acid, alkene, C-I bond).

  • Mass Spectrometry (MS): To determine the molecular weight.

Visualization of the Workflow and Mechanism

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 4-Iodobenzaldehyde and Malonic Acid B Add Pyridine and Piperidine A->B C Heat to Reflux (3-4 hours) B->C Initiate Condensation D Cool and Pour into Acidified Ice Water C->D Reaction Completion E Vacuum Filtration D->E F Wash with Water E->F G Recrystallize from Ethanol/Water F->G Crude Product H Vacuum Filtration G->H I Dry the Product H->I J J I->J Pure 4-Iodocinnamic Acid

Caption: Workflow for the synthesis of 4-iodocinnamic acid.

Reaction Mechanism

G MalonicAcid Malonic Acid Deprotonation Deprotonation MalonicAcid->Deprotonation Base Pyridine (Base) Base->Deprotonation Carbanion Malonate Carbanion (Nucleophile) NucleophilicAttack Nucleophilic Attack Carbanion->NucleophilicAttack Aldehyde 4-Iodobenzaldehyde (Electrophile) Aldehyde->NucleophilicAttack Adduct Aldol Adduct Protonation Protonation Adduct->Protonation UnstableAcid Unstable β-Hydroxy Acid Dehydration Dehydration UnstableAcid->Dehydration Decarboxylation Decarboxylation UnstableAcid->Decarboxylation FinalProduct 4-Iodocinnamic Acid CO2 CO₂ H2O H₂O Deprotonation->Carbanion NucleophilicAttack->Adduct Protonation->UnstableAcid Dehydration->FinalProduct Dehydration->H2O Decarboxylation->CO2

Caption: Mechanism of the Knoevenagel condensation.

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reflux time.

    • Loss during Work-up: The precipitation of the product is pH-dependent. Ensure the solution is sufficiently acidic (pH 1-2) to fully precipitate the carboxylic acid.

    • Purification Losses: Minimize the amount of hot solvent used during recrystallization to avoid significant loss of the product in the mother liquor.

  • Product Purity:

    • Residual Pyridine: Thorough washing of the crude product with water is crucial to remove the pyridine hydrochloride salt.

    • Side Products: The Knoevenagel condensation is generally a clean reaction. However, if significant impurities are observed, column chromatography can be employed for further purification.[9]

  • Safety Precautions:

    • Pyridine is a flammable and toxic liquid. Handle it in a well-ventilated fume hood.

    • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • The reaction evolves carbon dioxide, so ensure the setup is not a closed system.

Conclusion

The Knoevenagel condensation provides a reliable and efficient method for the synthesis of 4-iodocinnamic acid from 4-iodobenzaldehyde and malonic acid. The use of pyridine as a solvent and a catalytic amount of piperidine facilitates both the condensation and subsequent decarboxylation in a one-pot procedure. This application note offers a detailed protocol, mechanistic insights, and practical troubleshooting tips to aid researchers in successfully synthesizing this important chemical intermediate.

References

  • Chem-Station. Knoevenagel Condensation. Chem-Station Int. Ed. 2014 May 3. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Vieira RDO, Dos Santos EN, Consolini G, Palma MSA. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. IDEAS/RePEc. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. 2023. Available from: [Link]

  • Asfandyar M. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. 2025 Sep 16. Available from: [Link]

  • Zhao L, Tu Y, Guo Y. Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Available from: [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available from: [Link]

  • Prezi. Synthesis of cinnamic acid from benzaldehyde and malonic aci. Prezi. Available from: [Link]

  • Google Patents. US6284904B1 - Purification of organic acids using anion exchange chromatography. Google Patents.
  • Organic Syntheses. 2,3-dimethoxycinnamic acid. Organic Syntheses Procedure. Available from: [Link]

  • Organic Syntheses. hydrocinnamic acid. Organic Syntheses Procedure. Available from: [Link]

  • Brainly. [FREE] Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Brainly. 2023 Aug 7. Available from: [Link]

  • Pathiranage AL, Martin LJ, Osborne M, Meaker K. Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. 2018;6(5):156-158. Available from: [Link]

Sources

The Sonogashira Coupling of 4-Iodocinnamic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized centers.[1] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, has profound implications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the utilization of 4-iodocinnamic acid as a substrate. This particular substrate is of significant interest as the resulting products, alkynyl-substituted cinnamic acids, are valuable building blocks in medicinal chemistry and materials science, finding applications in the development of retinoids and conjugated molecular wires.

This document will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols for both traditional and copper-free conditions, and provide expert insights into reaction optimization and troubleshooting.

Core Concepts and Mechanistic Insights

The Sonogashira reaction elegantly orchestrates the coupling of a terminal alkyne with an aryl or vinyl halide. The catalytic cycle is a finely tuned interplay between a palladium catalyst and, in the classic protocol, a copper(I) co-catalyst.

The Dual Catalytic Cycle: A Mechanistic Overview

The reaction mechanism is generally understood to proceed through two interconnected catalytic cycles:

  • The Palladium Cycle: This cycle is initiated by the oxidative addition of the aryl halide (in our case, 4-iodocinnamic acid) to a palladium(0) species. This is followed by a crucial transmetalation step where an alkynyl group is transferred from the copper acetylide to the palladium center. The cycle culminates in reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(L)₂-I pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetalation Ar-Pd(II)(L)₂-C≡CR pd_oxidative->pd_transmetalation Transmetalation product Ar-C≡CR pd_transmetalation->product Reductive Elimination product->pd0 Regeneration cu_catalyst Cu(I) alkyne H-C≡CR cu_catalyst->alkyne cu_alkyne [Cu(C≡CR)] cu_alkyne->pd_oxidative To Transmetalation alkyne->cu_alkyne Deprotonation base Base base->alkyne caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

The Copper-Free Variant: Avoiding Dimerization

A significant advancement in Sonogashira chemistry is the development of copper-free protocols. The primary motivation for this is to circumvent the formation of alkyne homocoupling products (Glaser coupling), which can be a problematic side reaction in the presence of copper and oxygen.[1] In copper-free systems, the base plays a more direct role in the deprotonation of the terminal alkyne, and the subsequent formation of the palladium acetylide intermediate occurs without the intermediacy of a copper acetylide. These reactions often require stronger bases or more specialized ligand systems to achieve high efficiency.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of 4-iodocinnamic acid. Both a traditional copper-co-catalyzed and a copper-free method are presented.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 4-iodocinnamic acid with a variety of terminal alkynes.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Iodocinnamic acid≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)≥98%Commercially Available
Copper(I) iodide (CuI)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Inert GasHigh Purity Nitrogen or Argon
Standard GlasswareFlame-dried

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodocinnamic acid (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) and anhydrous triethylamine (3.0 equiv.) to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Iodocinnamic Acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Cinnamic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for histone deacetylase (HDAC) inhibitors, antimicrobial agents, and antioxidants. 4-Iodocinnamic acid represents a highly strategic building block because the iodine handle allows for late-stage diversification via palladium-catalyzed cross-coupling, while the carboxylic acid tail remains available for subsequent amidation or esterification.

However, this substrate presents a specific "solubility-reactivity paradox" that often leads to failed initial screens:

  • Solubility: The free carboxylic acid is poorly soluble in non-polar solvents (toluene, hexanes) often used in standard Suzuki protocols.

  • Salt Formation: In the presence of the inorganic bases required for the Suzuki cycle (e.g., K₂CO₃), the substrate forms a carboxylate salt, which further alters solubility profiles and can act as an unexpected ligand for palladium, potentially dampening catalytic turnover.

This guide provides two distinct, field-validated protocols: a Robust Homogeneous Method for difficult partners and a Green/Ligand-Free Method utilizing Phase Transfer Catalysis (TBAB) for high-throughput library synthesis.

Mechanistic Principles

To optimize this reaction, one must understand that the base plays a dual role: it neutralizes the carboxylic acid substrate and activates the boronic acid.

The Catalytic Cycle

The reaction proceeds through the canonical Pd(0)/Pd(II) cycle.[1] For 4-iodocinnamic acid, the Oxidative Addition step is generally fast due to the weak C–I bond. The rate-determining step is often Transmetallation , which requires the formation of a reactive boronate species.

Critical Insight: Unlike simple aryl halides, 4-iodocinnamic acid consumes 1 equivalent of base immediately to form the carboxylate. Therefore, standard protocols requiring 2.0 equivalents of base must be adjusted to 3.0 equivalents to ensure sufficient base remains to activate the boronic acid.

SuzukiMechanism cluster_offcycle Substrate Specifics Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 4-Iodocinnamic Acid PdII_Int Pd(II)-Ar-I Complex OxAdd->PdII_Int TransMet Transmetallation PdII_Int->TransMet BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Note1 Requires Extra Base (Neutralizes COOH)

Figure 1: The catalytic cycle emphasizing the requirement for base activation. For 4-iodocinnamic acid, base consumption by the carboxylic acid moiety must be accounted for.

Experimental Protocols

Protocol A: The "Robust" Homogeneous Method

Best for: Valuable substrates, scale-up (>1g), and ensuring solubility of all species.

This method utilizes DMF/Water . DMF ensures the organic iodide and catalyst remain in solution, while water dissolves the inorganic base and boronic acid.

Materials:

  • 4-Iodocinnamic acid (1.0 equiv)[2]

  • Arylboronic acid (1.2 equiv)[3]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: DMF : Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-iodocinnamic acid (274 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen is the enemy of Pd(0).

  • Solvent Addition: Add degassed DMF (4 mL) and degassed Water (1 mL) containing dissolved Na₂CO₃ (318 mg, 3.0 mmol).

  • Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC (Note: The starting material is an acid; use a polar eluent like 10% MeOH/DCM with 1% Acetic Acid to move it on silica).

  • Workup (CRITICAL):

    • Cool to room temperature.[4][5][6]

    • Dilute with water (20 mL). The mixture should be a clear or slightly turbid basic solution.

    • Wash: Extract once with EtOAc to remove non-acidic impurities (homocoupled boronic acid, phosphine oxides). Discard the organic layer.

    • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a solid.

    • Isolation: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol B: The "Green" Ligand-Free Method (TBAB)

Best for: High-throughput screening, cost-reduction, and avoiding phosphine contamination.

This method uses Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC) and stabilizer for Pd nanoparticles formed in situ.

Materials:

  • 4-Iodocinnamic acid (1.0 equiv)[2]

  • Arylboronic acid (1.2 equiv)[3]

  • Catalyst: Pd(OAc)₂ (Palladium(II) Acetate) (1-2 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Water (neat) or Water/Ethanol (1:1)

Step-by-Step Workflow:

  • Mix 4-iodocinnamic acid, boronic acid, K₂CO₃, and TBAB in a reaction vial.

  • Add Solvent (Water or Water/EtOH).

  • Add Pd(OAc)₂ last.

  • Heat to 100 °C (reflux if using water) for 2–4 hours.

  • Workup: Acidify the reaction mixture directly with 1M HCl. Extract the precipitate with EtOAc, dry over MgSO₄, and concentrate.

Representative Optimization Data

The following table summarizes typical yields obtained when coupling 4-iodocinnamic acid with Phenylboronic acid under various conditions.

EntryCatalystLigand/AdditiveSolventBaseTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃ (bound)TolueneK₂CO₃100<10Failed. Substrate insoluble (salt).
2Pd(PPh₃)₄PPh₃ (bound)DMF/H₂ONa₂CO₃9092Standard. Excellent solubility.
3Pd(OAc)₂NoneWaterK₂CO₃10035Pd black precipitates early.
4Pd(OAc)₂ TBAB (1.0 eq) Water K₂CO₃ 100 88 Green. TBAB stabilizes Pd-nanoclusters.
5Pd(dppf)Cl₂dppfDioxane/H₂OCs₂CO₃8095High cost, but very robust.

Troubleshooting & Decision Logic

Use this logic flow to determine the cause of failure or low yield.

Troubleshooting Start Low Yield / Failure CheckSol Is Reaction Mixture Homogeneous? Start->CheckSol Precip Did Pd Black precipitate? CheckSol->Precip Yes SolIssue Change Solvent -> DMF/H2O Increase Temp CheckSol->SolIssue No (Cloudy/Gummy) TLC TLC Analysis Precip->TLC No Oxygen Degas Solvents Better Add TBAB Precip->Oxygen Yes (Early) Homo Homocoupling Detected Reduce Oxidant/Air Slow Addition of Boronic Acid TLC->Homo New Spot > SM (Non-Acidic) NoRxn Check Catalyst Activity Ensure 3.0 eq Base Used TLC->NoRxn Only SM Visible

Figure 2: Troubleshooting decision tree for Suzuki coupling of acidic substrates.

Key Troubleshooting Tips:
  • The "Missing Product" Scare: If you extract the basic reaction mixture with EtOAc and find nothing, do not panic . Your product is in the aqueous layer as a carboxylate salt. You must acidify the aqueous layer to extract the product.

  • Homocoupling: If you see a biaryl byproduct (from the boronic acid), it indicates the transmetallation is slow or oxygen is present. Increase the amount of degassed water or switch to the Pd(dppf)Cl₂ catalyst which is more resistant to homocoupling.

References

  • Suzuki-Miyaura Coupling Mechanism & Base Activation: Organic Chemistry Portal. "Suzuki Coupling."[1][4][5][6][7][8][9] [Link]

  • Ligand-Free Pd(OAc)2 Protocols: Liu, W.-J., et al. Synthesis 2006.[10] "Reusable and Efficient Pd(OAc)2/TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction." [Link]

  • Aqueous Suzuki Coupling Reviews: MDPI. "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." [Link][4][10]

Sources

Application Note: Modular Synthesis of Liquid Crystal Mesogens from 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic utility of 4-iodocinnamic acid as a bifunctional scaffold for engineering calamitic (rod-like) liquid crystals (LCs). The molecule possesses two orthogonal reactive handles:[1]

  • The Iodine Handle (

    
    ):  Excellent for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki) to extend the mesogenic core.
    
  • The Carboxylic Acid Handle (

    
    ):  Ideal for esterification to attach flexible alkyl tails or for supramolecular assembly via hydrogen bonding.
    

We present two distinct workflows: a Covalent Route for high-stability mesogens (e.g., tolanes) and a Supramolecular Route for rapid prototyping of phase behavior.

Molecular Design Logic

To achieve liquid crystallinity, the final molecule must satisfy the Aspect Ratio requirement (length-to-width ratio > 3) and possess amphiphilic character (rigid core + flexible tail).

LC_Design_Logic Start 4-Iodocinnamic Acid Core Rigid Core (Biphenyl/Tolane) Start->Core Sonogashira Coupling Tail Flexible Tail (Alkyl/Alkoxy) Start->Tail Esterification Mesogen Target LC Mesogen Core->Mesogen Tail->Mesogen Phase Mesophase (Nematic/Smectic) Mesogen->Phase Self-Assembly

Figure 1: Retrosynthetic logic for transforming 4-iodocinnamic acid into a functional mesogen.

Protocol A: The Covalent Route (High Stability)

This route synthesizes a Tolane-Cinnamate ester . We prioritize Esterification First to protect the acidic proton, preventing catalyst poisoning during the subsequent Palladium cycle.

Phase 1: Installation of the Flexible Tail (Esterification)

Objective: Attach a hydrophobic alkyl chain (e.g., n-decanol) to the acid core.

Reagents:

  • 4-Iodocinnamic acid (1.0 eq)

  • n-Decanol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-iodocinnamic acid (5 mmol) and n-decanol (5.5 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add DMAP (0.5 mmol) and cool the mixture to 0°C in an ice bath.

  • Coupling: Dropwise add a solution of DCC (5.5 mmol) in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12h). Note: A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from ethanol.
    
    • Checkpoint: Verify product via TLC (Target

      
       should be higher than starting acid).
      
Phase 2: Core Extension (Sonogashira Coupling)

Objective: Replace the iodine with an aryl-alkyne to create a conjugated "tolane" core, highly conducive to Nematic phases.

Reagents:

  • Decyl 4-iodocinnamate (Product from Phase 1) (1.0 eq)

  • Phenylacetylene (1.2 eq)[1]

  • 
     (2 mol%)
    
  • CuI (Copper Iodide) (1 mol%)

  • Triethylamine (

    
    ) (Solvent/Base)
    

Step-by-Step Protocol:

  • Degassing (CRITICAL): Place the ester (1.0 eq),

    
    , and CuI in a Schlenk flask. Cycle vacuum/Argon 3 times. Oxygen causes homocoupling of the alkyne (Glaser coupling), turning the mixture blue/green.
    
  • Solvent Addition: Add degassed

    
     (or THF/
    
    
    
    mix) via syringe.
  • Alkyne Addition: Add phenylacetylene dropwise under Argon flow.

  • Heating: Heat to 60°C for 4-6 hours. Monitor by TLC.[1][2]

  • Quench: Cool to RT, dilute with diethyl ether, and filter through a celite pad to remove Palladium black.

  • Purification: Column chromatography (Hexane/EtOAc) is required to separate the cross-coupled product from any alkyne dimers.

Protocol B: The Supramolecular Route (Rapid Prototyping)

This method utilizes Hydrogen Bonding to form a dimer between the acid and a pyridine derivative. This is a "Green Chemistry" approach requiring no metal catalysts.

Mechanism: The proton from 4-iodocinnamic acid forms a specific H-bond with the Nitrogen of a 4-alkoxypyridine, creating a linear, rod-like complex.

Reagents:

  • 4-Iodocinnamic acid (Proton Donor)

  • 4-(Decyloxy)pyridine (Proton Acceptor)

  • Solvent: THF or Chloroform

Protocol:

  • Mixing: Dissolve equimolar amounts (1:1 ratio) of the acid and the pyridine in a minimum amount of hot THF.

  • Complexation: Stir for 10 minutes at 50°C to ensure homogeneity.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over 24 hours.

  • Annealing: The resulting solid is often a crystalline complex. Heat to the isotropic phase and cool slowly (1°C/min) to induce LC ordering.

Characterization & Data Interpretation

To validate the synthesis, you must characterize the Mesophase Transitions .

Recommended Techniques
  • POM (Polarized Optical Microscopy): Visual identification of textures (Schlieren for Nematic, Focal Conic for Smectic).

  • DSC (Differential Scanning Calorimetry): Precise measurement of transition temperatures (

    
    , 
    
    
    
    ).
Expected Data Profile (Example)
Compound StructurePhase Sequence (Heating)Phase Sequence (Cooling)Notes
4-Iodocinnamic Acid Crystal

Liquid (No LC)
Liquid

Crystal
High melting point due to H-bonding dimers.
Decyl 4-iodocinnamate Cr

Iso
Iso

Cr
Flexible tail added, but core aspect ratio too low.
Tolane Derivative (Protocol A) Cr

N

Iso
Iso

N

Cr
Target Success. Extended conjugation yields Nematic phase.
H-Bonded Complex (Protocol B) Cr

SmA

N

Iso
Iso

N

SmA

Cr
H-bonding often induces Smectic layering.

Table 1: Comparative phase behavior of intermediates and final products.

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways and experimental conditions.

Synthetic_Workflow Start Start: 4-Iodocinnamic Acid Decision Select Pathway Start->Decision StepA1 Esterification (DCC/DMAP, ROH) Decision->StepA1 High Stability (Covalent) StepB1 Complexation (1:1 with Alkoxypyridine) Decision->StepB1 Rapid Prototyping (H-Bond) StepA2 Sonogashira Coupling (Pd cat, CuI, Alkyne) StepA1->StepA2 Protect Acid First Purify Purification (Column Chromatography) StepA2->Purify Analysis Analysis (POM & DSC) Purify->Analysis StepB2 Slow Evaporation (THF) StepB1->StepB2 StepB2->Analysis

Figure 2: Workflow decision tree for covalent vs. supramolecular synthesis.

Expert Troubleshooting & Tips

  • Catalyst Poisoning (Protocol A): If the Sonogashira reaction stalls, ensure the iodine starting material is free of sulfur contaminants and that the reaction is strictly oxygen-free. The presence of the free carboxylic acid (if skipping esterification) can solubilize the Pd into inactive species; always esterify first .

  • Glaser Coupling: If you observe a blue-green color during Sonogashira, your system has oxygen. The product will be contaminated with di-alkyne. Increase Argon flow and use freeze-pump-thaw cycles for solvents.

  • Crystallization (Protocol B): If the H-bonded complex precipitates as a powder rather than a film, the evaporation was too fast. Use a heavier solvent (e.g., chlorobenzene) or a closed chamber to slow evaporation.

References

  • Sonogashira Coupling Mechanism & Conditions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Liquid Crystalline Properties of Cinnamic Acid Derivatives

    • Kumar, S. (2010).
  • Supramolecular Hydrogen-Bonded Liquid Crystals

    • Kato, T. (2000).[3] Supramolecular Liquid Crystals and Polymers.[3][4][5][6] Handbook of Liquid Crystals.

  • General Protocol for Esterification of Mesogens

    • BenchChem Protocols. (2025).

Sources

Esterification protocols for 4-iodocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Strategies for 4-Iodocinnamic Acid Scaffolds

Abstract

4-Iodocinnamic acid derivatives are critical synthons in medicinal chemistry and materials science, serving as excellent substrates for Palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura) due to the labile C-I bond. However, the conjugated alkene and the iodine moiety present specific stability challenges—namely photo-isomerization (E to Z) and potential dehalogenation under harsh conditions. This guide details three field-proven protocols for esterifying 4-iodocinnamic acid, categorized by substrate complexity and steric demand.

Part 1: Strategic Decision Framework

Selecting the correct esterification protocol is non-trivial and depends heavily on the alcohol partner and the tolerance of the 4-iodocinnamic acid scaffold. Use the following logic gate to determine the optimal workflow.

EsterificationDecision Start Start: 4-Iodocinnamic Acid + Alcohol (R-OH) IsSimple Is R-OH simple? (MeOH, EtOH, n-PrOH) Start->IsSimple IsAcidSensitive Is R-OH acid-sensitive or complex? IsSimple->IsAcidSensitive No MethodA Method A: Fischer Esterification (Reflux/H2SO4) IsSimple->MethodA Yes (High throughput) IsHindered Is R-OH sterically hindered? (t-Butyl, Phenols) IsAcidSensitive->IsHindered No MethodB Method B: Steglich Esterification (DCC/DMAP) IsAcidSensitive->MethodB Yes (Mild conditions) IsHindered->MethodB No (Default fallback) MethodC Method C: Acid Chloride Activation (SOCl2) IsHindered->MethodC Yes (High reactivity)

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on alcohol sterics and sensitivity.

Part 2: Detailed Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification

Best for: Methyl, Ethyl, and Propyl esters. High atom economy and scalability.

Scientific Rationale: This method relies on the reversible protonation of the carbonyl oxygen.[1] Because 4-iodocinnamic acid has limited solubility in cold alcohols, reflux is required not just for kinetics, but to solvate the substrate. The equilibrium is driven by using the alcohol as the solvent.[1]

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-iodocinnamic acid (1.0 equiv) and anhydrous Methanol or Ethanol (0.3 M concentration relative to acid).

  • Catalyst: While stirring, add concentrated

    
     (0.1 equiv) dropwise.
    
    • Critical Check: Ensure the exotherm is controlled; rapid addition can cause local overheating and isomerization.

  • Reaction: Reflux the mixture for 4–8 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high

      
       ester spot.
      
  • Workup (Self-Validating):

    • Cool to room temperature.[2][3][4][5] The ester may spontaneously precipitate (verify with filtration).

    • If no precipitate: Concentrate solvent to ~20% volume. Pour into ice-cold saturated

      
      .
      
    • Validation: Gas evolution (

      
      ) confirms neutralization. A solid precipitate or distinct oil layer must form.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica plug if necessary.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols, chiral substrates, or acid-labile groups.

Scientific Rationale: This protocol avoids strong acids and high heat, preserving the stereochemistry of the alkene and the integrity of the iodine bond. DCC (N,N'-dicyclohexylcarbodiimide) activates the acid to an O-acylisourea. DMAP acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct [1].[3]

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Nitrogen atmosphere. Protect from ambient light with foil (iodides are photosensitive).

  • Charge: Dissolve 4-iodocinnamic acid (1.0 equiv) and the Alcohol (1.1 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv). Cool the solution to

    
    .
    
  • Activation: Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Visual Check: The reaction is self-indicating by the precipitation of Dicyclohexylurea (DCU) as a white solid.

  • Workup:

    • Filtration: Filter off the DCU byproduct through a Celite pad.

    • Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

      
      , then Brine.
      
    • Dry: Dry over

      
       and concentrate.
      

SteglichWorkflow Mix Mix Acid + Alcohol + DMAP in DCM Cool Cool to 0°C Mix->Cool AddDCC Add DCC (Dropwise) Cool->AddDCC Stir Stir 12-24h (Precipitate forms) AddDCC->Stir Filter Filter DCU (Celite) Stir->Filter Wash Acid/Base Wash Filter->Wash Product Pure Ester Wash->Product

Figure 2: Sequential workflow for Steglich esterification, highlighting the critical filtration step.

Method C: Acyl Chloride Activation

Best for: Sterically hindered alcohols (e.g., t-Butanol) or phenols.

Scientific Rationale: Conversion to the acid chloride creates a highly electrophilic species capable of overcoming steric hindrance. Thionyl chloride (


) is preferred over Oxalyl chloride for cost, but temperature control is vital to prevent polymerization of the double bond [2].

Protocol:

  • Activation:

    • Reflux 4-iodocinnamic acid (1.0 equiv) in neat

      
       (5.0 equiv) with a drop of DMF (catalyst) for 2 hours.
      
    • Endpoint: Reaction is complete when gas evolution (

      
      ) ceases.
      
    • Remove excess

      
       under vacuum. Do not overheat the residue.
      
  • Esterification:

    • Dissolve the crude acid chloride in dry THF or DCM.

    • Add the hindered Alcohol (1.2 equiv) and Pyridine (1.5 equiv) at

      
      .
      
  • Workup:

    • Quench with water.[1] Extract with EtOAc.[5]

    • Wash with 1M HCl (to remove pyridine) and Brine.

Part 3: Comparative Analysis & Quality Control

Method Comparison Table
FeatureMethod A (Fischer)Method B (Steglich)Method C (Acid Chloride)
Reactivity Moderate (Equilibrium)High (Irreversible)Very High
Conditions Reflux (Harsh)

to RT (Mild)
Reflux then

Atom Economy HighLow (DCU waste)Moderate
Key Risk Isomerization (Heat)Removal of UreaPolymerization
Yield (Typical) 85–95%70–90%80–95%
Quality Control Parameters

To ensure the integrity of the 4-iodocinnamic ester, verify the following:

  • 
     NMR (Alkene Retention): 
    
    • Look for two doublets (

      
      ) in the 6.3–7.7 ppm region.
      
    • Pass:

      
       confirms trans (
      
      
      
      ) geometry.
    • Fail:

      
       indicates cis (
      
      
      
      ) isomerization (likely due to light/heat exposure).
  • IR Spectroscopy:

    • Shift of carbonyl stretch from

      
       (acid) to 
      
      
      
      (ester).
  • Melting Point:

    • Methyl 4-iodocinnamate:

      
      . Sharp range indicates purity.
      

References

  • Neises, B., & Steglich, W. (1978).[3][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

  • Master Organic Chemistry. (2022). Fischer Esterification.

Sources

Troubleshooting & Optimization

Recrystallization solvent for purifying 4-iodocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-iodocinnamic acid via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into solvent selection, experimental protocols, and troubleshooting common issues. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions researchers encounter when planning the recrystallization of 4-iodocinnamic acid.

Q1: What is the ideal solvent for recrystallizing 4-iodocinnamic acid?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude sample. However, based on the structure of 4-iodocinnamic acid (an aromatic carboxylic acid), good starting points are polar protic solvents or a mixed-solvent system.[1]

  • Single Solvents: Ethanol, methanol, and ethyl acetate are excellent candidates to test. 4-Iodocinnamic acid's carboxylic acid group allows for hydrogen bonding, suggesting good solubility in hot alcohols.[1][2]

  • Mixed Solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble) offers fine-tuned control over the crystallization process.[3] Commonly effective pairs for this class of compound include ethanol/water, methanol/water, and ethyl acetate/hexane.[3][4]

The principle of "like dissolves like" is a useful guide; polar compounds are more soluble in polar solvents.[5] The key is to find a solvent where 4-iodocinnamic acid has high solubility at boiling temperature but low solubility at room temperature or in an ice bath.[6]

Q2: How do I perform a small-scale test to find the right solvent?

Before committing your entire batch of crude product, it is critical to perform solubility tests with a small amount of material (10-20 mg) in various solvents (~0.5 mL).[2]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small, accurately weighed amount of crude 4-iodocinnamic acid into a small test tube.

  • Add a few drops of the candidate solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves at the solvent's boiling point.[5] Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A successful test will yield a significant amount of crystalline solid. If no crystals form, the compound is too soluble in that solvent.[5] If the compound doesn't dissolve even when hot, it is not soluble enough.

Q3: When should I use a single-solvent versus a mixed-solvent system?

The choice depends on the results of your solvent screening tests.

  • Use a Single Solvent when: You find a solvent that dissolves your compound completely when hot but very poorly when cold. This is the most straightforward method and is generally preferred if a suitable solvent can be identified.[6]

  • Use a Mixed-Solvent System when: No single solvent has the ideal solubility profile. This is common when the compound is either too soluble in all tested solvents (even when cold) or insoluble in them (even when hot).[8] The mixed-solvent approach allows you to create a solvent environment with the perfect "mediocre" dissolving power required for successful recrystallization.[7]

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the purification of 4-iodocinnamic acid.

Workflow for Recrystallization Solvent Selection and Process

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Bulk Recrystallization A Place ~15mg crude solid in test tube B Add 0.5 mL solvent (Room Temp) A->B C Observe Solubility B->C D Heat to Boiling C->D H Dissolve crude solid in minimum hot solvent C->H Insoluble? Proceed to Heat E Add solvent dropwise until dissolved D->E F Cool to Room Temp, then Ice Bath E->F G Observe Crystal Formation F->G G->A Poor/No Crystals? Test New Solvent G->H Good Crystals? Select Solvent I Hot Gravity Filtration (if insoluble impurities exist) H->I Optional J Slowly cool filtrate to Room Temp I->J K Cool in Ice Bath (15-20 min) J->K L Collect crystals via Vacuum Filtration K->L M Wash crystals with ice-cold solvent L->M N Dry crystals under vacuum M->N

Caption: General workflow for selecting a solvent and performing recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is suitable if ethanol was identified as a good solvent in the screening phase.

  • Dissolution: Place the crude 4-iodocinnamic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling stick. Heat the mixture on a hot plate to a gentle boil. Continue adding ethanol in small portions until the solid is completely dissolved.[9] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11] Causality: The porous surface of activated charcoal adsorbs colored impurities.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.[7] Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.

  • Drying: Allow the crystals to dry completely on the filter funnel with the vacuum running. For a high-boiling solvent like water, further drying in a desiccator or a low-temperature vacuum oven may be necessary.[2]

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This protocol is ideal if the compound is too soluble in pure ethanol but insoluble in water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-iodocinnamic acid in the minimum amount of boiling ethanol (the "good" solvent).[3]

  • Inducing Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly and persistently cloudy (the saturation point).[11] Causality: The addition of the "poor" solvent reduces the overall solvating power of the medium, forcing the solute to come out of solution.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.[3]

  • Crystallization, Collection, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. For washing the crystals, use an ice-cold mixture of ethanol and water with the same proportions as the final crystallization mixture.[8]

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems in a direct Q&A format.

Troubleshooting Decision Tree

G Start Recrystallization Issue? OilingOut Compound 'Oiled Out'? Start->OilingOut Yes NoCrystals No Crystals Forming? Start->NoCrystals No OilingOut->NoCrystals No Sol_Oiling Re-heat to dissolve oil. Add more 'good' solvent. Cool slowly. OilingOut->Sol_Oiling Yes LowYield Low Crystal Yield? NoCrystals->LowYield No Sol_NoCrystals 1. Scratch flask walls. 2. Add a seed crystal. 3. Boil off some solvent. 4. Cool in ice/salt bath. NoCrystals->Sol_NoCrystals Yes RapidCrystals Crystals Formed Too Fast? LowYield->RapidCrystals No Sol_LowYield Too much solvent was likely used. Concentrate mother liquor and re-cool. LowYield->Sol_LowYield Yes Sol_RapidCrystals Impurities likely trapped. Re-heat to dissolve. Add 1-2 mL more solvent. Cool slowly. RapidCrystals->Sol_RapidCrystals Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

Q: My compound oiled out instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves, or when a saturated solution's temperature is above the compound's melting point.[5] Impurities can also lower the melting point, exacerbating this issue.

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your impure compound.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation temperature. Allow the solution to cool much more slowly. If the problem persists, you may need to choose a solvent with a lower boiling point or use a different purification technique like chromatography.[14]

Q: I've cooled the solution, but no crystals are forming. Why?

A: This is usually due to either using too much solvent or the solution becoming supersaturated.[14]

  • Cause 1: Too much solvent. The solution is not saturated enough for crystals to form.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[13]

  • Cause 2: Supersaturation. The solution needs a nucleation site to begin crystallization.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation.[13]

    • Solution 2 (Seeding): If available, add a tiny "seed crystal" of pure 4-iodocinnamic acid to the cooled solution to initiate crystallization.[13]

    • Solution 3 (Extreme Cooling): Lowering the temperature further in a salt-ice bath may help induce crystallization.[5]

Q: My final yield of pure crystals is very low. What went wrong?

A: A low yield (e.g., <70%) can result from several procedural errors.

  • Cause 1: Too much solvent used. This is the most common reason. A significant portion of your compound remains dissolved in the mother liquor.[13]

    • Solution: Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling it again to recover a second crop of crystals.

  • Cause 2: Premature crystallization. The compound crystallized in the funnel during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.

  • Cause 3: Excessive washing. Using too much solvent to wash the crystals, or using solvent that wasn't ice-cold, can dissolve a portion of your product.[2]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Q: My crystals formed almost instantly when I removed the flask from the heat. Is this a problem?

A: Yes, this is a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13]

  • Cause: The solution was too concentrated, or the temperature dropped too quickly.

  • Solution: Place the flask back on the heat source to redissolve the solid. Add a small additional amount of hot solvent (1-2 mL for ~100 mg of solid) to slightly decrease the saturation. Then, ensure the flask cools slowly by insulating it (e.g., placing it on a wooden block or paper towels) and covering it. An ideal crystallization should see crystals begin to form after about 5 minutes and continue to grow over 20-30 minutes.[13]

Part 4: Data & Reference Tables

Table 1: Properties of Potential Solvents

This table provides key data for solvents commonly used in the recrystallization of aromatic acids.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
WaterH₂O10080.1Good "poor" solvent for mixed systems. High BP can cause oiling out.[15]
EthanolC₂H₅OH78.524.6Excellent polar protic solvent, often used with water.[15]
MethanolCH₃OH6532.7Similar to ethanol but with a lower boiling point.[5]
Ethyl AcetateC₄H₈O₂776.0Good moderately polar solvent, can be paired with hexane.[15]
AcetoneC₃H₆O5621.0Effective solvent, but its low boiling point can lead to rapid evaporation.[5]
HexaneC₆H₁₄691.89Nonpolar solvent, used as an "anti-solvent" with more polar ones.[15]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3599788, 4-Iodocinnamic acid. Retrieved from [Link]

  • LibreTexts (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts (2022). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Stadler, F. J. (1971). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Homi Bhabha Centre for Science Education (n.d.). Recrystallization. Retrieved from [Link]

  • Rathi, N., & Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved from [Link]

  • Reddit discussion on recrystallization errors (2012). r/chemhelp. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

  • YouTube (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. [Video]. Retrieved from [Link]

  • Reddit discussion on solvent selection (2024). r/chemistry. Retrieved from [Link]

  • University of York, Department of Chemistry (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Karbala (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

  • San Jose State University (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • San Jose State University (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of York, Department of Chemistry (n.d.). Recrystallisation. Retrieved from [Link]

  • Wikipedia (2024). Cinnamic acid. Retrieved from [Link]

Sources

Technical Support Center: Cinnamic Acid Synthesis & Decarboxylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Decarboxylation in Cinnamic Acid Synthesis Audience: Researchers, Process Chemists, Drug Development Scientists Status: Active Support Protocol

Operational Philosophy: The Decarboxylation Paradox

In cinnamic acid synthesis, decarboxylation is either your critical bottleneck or your primary degradation risk. The troubleshooting strategy depends entirely on your synthesis route:

  • The Knoevenagel Route (Malonic Acid): Decarboxylation is mandatory . Failure here results in the isolation of benzylidene malonic acid (a dicarboxylic intermediate) rather than the desired cinnamic acid.

  • The Perkin Route / Thermal Processing: Decarboxylation is destructive . It cleaves the final product into styrene derivatives (vinylbenzenes), often polymerizing and ruining purity.

This guide addresses both scenarios with mechanistic precision.

Part 1: The Knoevenagel Route (Ensuring Decarboxylation)

Scenario: You are reacting benzaldehyde with malonic acid.[1][2] The product has a higher melting point than expected or remains too soluble in water.

The Mechanism & The Stall Point

The Knoevenagel condensation proceeds through an aldol-like condensation to form Benzylidene Malonic Acid (Intermediate) . This intermediate must undergo thermal decarboxylation to release CO₂ and form the C=C double bond of cinnamic acid.

Why it fails:

  • Insufficient Heat: The decarboxylation step has a higher activation energy than the initial condensation.

  • Base Strength: Strong bases stabilize the dicarboxylate salt, preventing the formation of the specific conformer required for the concerted decarboxylation mechanism.

Troubleshooting Protocol: Forcing the CO₂ Loss
SymptomRoot CauseCorrective Action
Product is Dicarboxylic (High MP, Acid Value ~2x theoretical)Reaction stopped at Benzylidene Malonic Acid.Increase Temperature: Reflux at >100°C. If using ethanol (78°C), switch to toluene or DMF to access higher temperatures.
No CO₂ Evolution Observed Catalyst inhibition or wrong solvent pH.The Doebner Modification: Add Pyridine (solvent/base) and a catalytic amount of Piperidine .[3][4] This specific combination promotes the concerted decarboxylation mechanism.
Low Yield / Sticky Solid Polymerization of intermediate.Ammonium Catalysis: Switch to Ammonium Acetate or Ammonium Bicarbonate . These decompose to ammonia/acetic acid, buffering the pH to a range that favors decarboxylation while minimizing side reactions.
Workflow Visualization: The Knoevenagel Pathway

Knoevenagel_Decarboxylation Start Benzaldehyde + Malonic Acid Inter Intermediate: Benzylidene Malonic Acid Start->Inter Condensation (Base Cat.) Inter->Inter STALL POINT: Temp < 80°C Product Product: Cinnamic Acid Inter->Product Desired Decarboxylation (Heat + Pyridine) Side Side Product: Styrene Product->Side Unwanted Over-Decarboxylation (Excess Heat/Cu)

Figure 1: The Knoevenagel pathway highlights the critical "Stall Point" at the dicarboxylic acid stage. Successful synthesis requires pushing past this equilibrium without triggering the secondary degradation to styrene.

Part 2: Thermal Degradation (Preventing Decarboxylation)

Scenario: You are purifying cinnamic acid (or a derivative like ferulic/p-coumaric acid) via distillation or high-temperature recrystallization. You smell styrene (plastic/solvent odor) or see polymerization.

The Mechanism of Failure

-unsaturated acids are thermally unstable. At temperatures >150°C (lower for hydroxy-substituted derivatives), they lose CO₂ to form styrenes.
  • Reaction:

    
    
    
  • Catalysts for Destruction: Copper (often from fittings/catalysts), Quinoline, and high pH.

Troubleshooting Protocol: Stabilizing the Acid
1. Temperature Limits by Derivative

Different cinnamic acid derivatives have vastly different thermal ceilings.

DerivativeStability LimitRisk
Unsubstituted Cinnamic Acid ~180°CForms Styrene (slowly). Stable enough for standard recrystallization.
p-Coumaric Acid ~130°CForms 4-Vinylphenol . High polymerization risk.
Ferulic Acid ~120°CForms 4-Vinylguaiacol . Very sensitive to heat.
2. Purification Adjustments
  • Avoid Distillation: For hydroxy-cinnamic acids, never attempt atmospheric distillation. Use high-vacuum distillation (< 1 mbar) or, preferably, recrystallization from water/ethanol.

  • Acidification: Ensure the crude mixture is fully acidified (pH < 2) before heating. The carboxylate salt is often more prone to decarboxylation mechanisms involving metal chelation than the free acid is to thermal decomposition.

  • Chelation: If you used a metal catalyst (e.g., in a Heck coupling), wash the organic phase with EDTA or dilute HCl to remove metal ions (especially Cu, Pd) which catalyze decarboxylation during workup.

Part 3: Advanced Troubleshooting FAQs

Q: I am using the Doebner modification (Pyridine/Piperidine), but the reaction is too slow.

  • Diagnosis: Pyridine is a weak base and a poor solvent for ionic intermediates at low temps.

  • Fix: Add a co-solvent like DMF (Dimethylformamide) to increase the boiling point and solubility. Alternatively, use Microwave Irradiation (if scale permits) to overcome the activation energy of the decarboxylation step rapidly, reducing overall thermal exposure time.

Q: My product smells like plastic (Styrene) after drying.

  • Diagnosis: You likely dried the product in an oven at too high a temperature, or there is residual copper/base trapped in the crystal lattice.

  • Fix:

    • Vacuum Dry at 40°C, not 100°C.

    • Recrystallize again with a charcoal filtration step to remove trace metals that catalyze degradation.

Q: Can I use biological catalysts to prevent degradation?

  • Insight: Yes. For sensitive derivatives (ferulic acid), enzymatic synthesis (using Phenylalanine Ammonia Lyase - PAL) is superior to chemical synthesis because it operates at 30-40°C, completely eliminating the risk of thermal decarboxylation.

Summary of Critical Parameters

ParameterKnoevenagel (Desired CO₂)Thermal Workup (Unwanted CO₂)
Target Temp > 90°C (Reflux)< 120°C (Vacuum)
pH Condition Basic (Pyridine/Amine)Acidic (pH < 2)
Key Additive Piperidine (Catalyst)Radical Inhibitor (BHT)
Metal Ions Generally safeFATAL (Remove Cu/Pd)
References
  • Organic Chemistry Portal. Doebner Modification of the Knoevenagel Reaction. Available at: [Link]

  • Sinha, A. K., et al. Green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[5] Taylor & Francis. Available at: [Link]

  • Mota, F. L., et al. Decarboxylation of substituted cinnamic acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing 4-Iodocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-iodocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My Heck reaction for 4-iodocinnamic acid synthesis is showing low or no conversion. Could the temperature be the issue?

A1: Yes, temperature is one of the most critical factors in a Heck coupling reaction and is a primary suspect for low or no conversion. The issue can arise from two extremes:

  • Temperature Too Low: The reaction may lack the necessary activation energy to initiate the catalytic cycle. The oxidative addition of the aryl iodide to the palladium(0) catalyst and the subsequent steps are temperature-dependent. If the temperature is insufficient, the reaction will be sluggish or may not start at all.[1] For aryl iodides, which are quite reactive, a moderate temperature is usually sufficient, but a definitive lower limit exists below which the rate is negligible.[2]

  • Temperature Too High: Excessively high temperatures can be even more detrimental. The primary risk is the thermal decomposition of the active Pd(0) catalyst, which can aggregate into inactive palladium black.[3][4] This deactivation pathway is a common cause of reaction failure, especially with prolonged heating.[5] Furthermore, high temperatures can lead to the degradation of starting materials or the desired product.[4]

A systematic approach is to start at a literature-recommended temperature (often 80-120°C for aryl iodides) and incrementally increase it while monitoring the reaction by TLC or LC-MS.[2][5]

Q2: I'm observing significant impurity formation in my reaction. How can I adjust the temperature to improve product purity?

A2: Impurity formation is frequently linked to suboptimal reaction temperatures. Elevated temperatures can accelerate undesirable side reactions that compete with the main Heck coupling pathway.[3]

Key side reactions influenced by high temperature include:

  • Homocoupling: The aryl iodide can couple with itself to form a 4,4'-diiodobiphenyl dimer. This is a common side reaction in palladium-catalyzed couplings and is often promoted at higher temperatures.[3]

  • Product Degradation: Cinnamic acids can undergo decarboxylation at very high temperatures, although this is generally more of a concern under harsher conditions than a typical Heck reaction.[6][7]

  • β-Hydride Elimination from Alkene: While less common with simple acrylic acid, if other alkene partners are used, isomerization can occur at higher temperatures.[3]

To mitigate these issues, try reducing the reaction temperature in 10°C increments. A lower temperature will slow down the desired reaction but may disproportionately slow down the side reactions, leading to a cleaner reaction profile and higher purity.

Q3: I see a black precipitate (palladium black) forming in my reaction flask. What does this mean and how is it related to temperature?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition.[4] The active catalyst in a Heck reaction is a soluble Pd(0) species. At elevated temperatures, or if the ligand stabilization is insufficient, these Pd(0) complexes can decompose and aggregate into bulk, catalytically inactive palladium metal, known as palladium black.[3][4]

This issue is directly exacerbated by excessive heat.[5] If you observe palladium black, it means your catalyst is being taken out of the catalytic cycle, leading to a stalled reaction and low yields.

Solutions:

  • Lower the Temperature: This is the most direct solution. Find the minimum temperature at which the reaction proceeds at a reasonable rate.

  • Improve Ligand Stabilization: The choice of ligand is critical for stabilizing the palladium center. Bulky, electron-rich phosphine ligands can protect the palladium atom and prevent aggregation even at slightly higher temperatures.[4][5]

  • Check Reagent Purity: Impurities in solvents or reagents can also contribute to catalyst poisoning and decomposition.[4]

Q4: What is the optimal temperature range for synthesizing 4-iodocinnamic acid via the Heck reaction?

A4: The optimal temperature is not a single value but a range that depends on several factors, including the specific catalyst system, base, and solvent used. However, for the coupling of an aryl iodide like 4-iodoaniline or 4-iodobenzaldehyde with acrylic acid, a general range can be established.

The table below summarizes typical starting points for optimization based on common conditions.

Catalyst SystemBaseSolventTypical Temperature Range (°C)Notes & References
Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or MeCN80 - 100 °CAryl iodides are highly reactive, often allowing for milder conditions.[2]
Pd/C (heterogeneous)Na₂CO₃ or NaOAcDMF or Water120 - 140 °CHeterogeneous catalysts may require higher temperatures to achieve comparable reaction rates.[5][8]
Ligandless (e.g., Pd(OAc)₂)NaOAcDMF / Water100 - 130 °CCan be effective, but catalyst stability is a major concern; temperature control is critical.[9]
Microwave-AssistedKOAc or Et₃NNMP / Water120 - 150 °CMicrowave heating can significantly shorten reaction times but requires careful temperature monitoring.[1][10]
Troubleshooting & Optimization Workflow

When encountering issues like low yield or impurity, a systematic approach to troubleshooting is essential. The following workflow diagram illustrates a logical sequence of steps, prioritizing temperature optimization.

G cluster_0 Troubleshooting Low Yield / High Impurity cluster_1 Temperature Adjustment cluster_2 Secondary Checks start Low Yield or Impure Product Observed check_temp Is Temperature within Optimal Range (e.g., 80-120°C)? start->check_temp temp_too_low Hypothesis: Temp Too Low (No Reaction) check_temp->temp_too_low No temp_too_high Hypothesis: Temp Too High (Decomposition/Side Products) check_temp->temp_too_high Yes increase_temp Action: Increase Temp by 10°C Monitor by TLC/LC-MS temp_too_low->increase_temp decrease_temp Action: Decrease Temp by 10°C Monitor by TLC/LC-MS temp_too_high->decrease_temp check_reagents Verify Reagent & Solvent Purity (Anhydrous, Degassed) increase_temp->check_reagents If No Improvement success Problem Solved: Optimized Yield & Purity increase_temp->success Reaction Proceeds check_catalyst Evaluate Catalyst/Ligand System (Loading, Stability) decrease_temp->check_catalyst If Still Impure decrease_temp->success Purity Improves check_reagents->check_catalyst check_base Confirm Base Strength & Stoichiometry check_catalyst->check_base

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: Heck Synthesis of 4-Iodocinnamic Acid

This protocol describes a general procedure for the Heck coupling of 4-iodoaniline with acrylic acid. It serves as a robust starting point for optimization.

Materials:

  • 4-Iodoaniline (1.0 equiv)

  • Acrylic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoaniline, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the acrylic acid.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 90°C ) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-iodoaniline is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and filter to remove any solids.

  • Purification: Transfer the aqueous filtrate to a beaker and acidify with cold, dilute hydrochloric acid (e.g., 1M HCl) until the pH is strongly acidic (pH 1-2). The 4-iodocinnamic acid will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.[11][12]

Catalytic Cycle and Temperature-Sensitive Steps

The efficiency of the Heck reaction's catalytic cycle is highly dependent on maintaining the integrity of the palladium catalyst. High temperatures can disrupt this cycle, primarily by causing the Pd(0) species to decompose.

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I decomp Decomposition (Palladium Black) pd0->decomp High Temp Poor Ligand Stabilization pd_aryl Ar-Pd(II)-L₂      |      X oxidative_add->pd_aryl insertion Alkene Insertion pd_aryl->insertion + Alkene pd_alkyl R-Pd(II)-L₂      |      X insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)-L₂      |      X beta_elim->pd_hydride + Product reductive_elim Reductive Elimination (+ Base) pd_hydride->reductive_elim reductive_elim->pd0 - HBX

Caption: The catalytic cycle of the Heck reaction and the catalyst decomposition pathway.

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
  • de Vries, J. G. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Wang, H., Cheng, H., & Feng, H. (2012). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scientific Research Publishing. Available at: [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. Available at: [Link]

  • Smith, C. D. (2017). Flow Heck Reactions and Photocatalysed C-O Coupling Reactions. Nottingham ePrints. Available at: [Link]

  • Benchchem. (2025).
  • ResearchGate. (n.d.). Effect of temperature on the oxidative Heck reaction. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperatures on the Heck reactions. ResearchGate. Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Pharmaffiliates. Available at: [Link]

  • Cheung, L. L. W., et al. (2007). A Microscale Heck Reaction In Water. The Chemical Educator, 12(2), 77-79. Available at: [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol. Benchchem.
  • Organic Syntheses. (n.d.). p-IODOANILINE. Organic Syntheses Procedure. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Li, J., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances, 12(1), 1-5. Available at: [Link]

  • Benchchem. (2025).
  • Szymańska, K., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-iodoaniline. PrepChem.com. Available at: [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler Toledo. Available at: [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Benchchem. (2025).
  • Organic Syntheses. (n.d.). hydrocinnamic acid. Organic Syntheses Procedure. Available at: [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Optimizing reaction conditions for 4-Methylcinnamic acid synthesis. Benchchem.
  • Goud, A. et al. (2008). Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Physical Chemistry Chemical Physics, 10, 4967-4976. Available at: [Link]

  • Zhang, Y. et al. (2023). Unexpectedly significant stabilizing mechanism of iodous acid on iodic acid nucleation under different atmospheric conditions. Science of The Total Environment, 859, 160248. Available at: [Link]

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  • Rytel, E. et al. (2023). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. Molecules, 28(3), 1332. Available at: [Link]

  • Brainly. (2023). Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Brainly. Available at: [Link]

  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography. Google Patents.
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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Iodocinnamic Acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-iodocinnamic acid in the common deuterated solvent, dimethyl sulfoxide-d6 (DMSO-d6). By comparing predicted data with experimental values of analogous compounds, we aim to provide a comprehensive resource for researchers working with substituted cinnamic acids and similar molecular scaffolds.

The Significance of 4-Iodocinnamic Acid and its Spectroscopic Signature

4-Iodocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring organic acid. The introduction of an iodine atom at the para position of the phenyl ring significantly alters the electronic environment of the molecule. These changes are sensitively reflected in the ¹H NMR spectrum, influencing the chemical shifts of the aromatic and vinylic protons. Understanding these shifts is crucial for confirming the identity and purity of the compound, as well as for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Data for 4-Iodocinnamic Acid in DMSO-d6

Due to the limited availability of public, experimentally verified spectral data for 4-iodocinnamic acid in DMSO-d6, we have utilized a machine learning-based prediction tool, PROSPRE, to generate a theoretical spectrum.[1][2] This provides a valuable baseline for comparison and interpretation.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-α (vinylic)6.59Doublet (d)16.0
H-β (vinylic)7.58Doublet (d)16.0
H-2, H-6 (aromatic)7.55Doublet (d)8.5
H-3, H-5 (aromatic)7.82Doublet (d)8.5
-COOH (carboxylic acid)12.5 (variable)Broad Singlet (br s)-

Predicted using PROSPRE (][2]">https://prospre.ca)[1][2]

Comparative Analysis with Experimental Data of Other 4-Substituted Cinnamic Acids

To contextualize the predicted data for 4-iodocinnamic acid, a comparison with experimentally determined ¹H NMR data for cinnamic acid and its other para-substituted derivatives in DMSO-d6 is highly instructive. The following table summarizes these values.

Substituent (at C4)H-α (δ, ppm)H-β (δ, ppm)H-2, H-6 (δ, ppm)H-3, H-5 (δ, ppm)-COOH (δ, ppm)
-H (Cinnamic Acid)6.587.607.63 (m)7.42 (m)12.4
-Cl (4-Chlorocinnamic Acid)6.567.577.76 (d)7.47 (d)12.6
-Br (4-Bromocinnamic Acid)6.607.627.64 (d)7.64 (d)12.6
-I (4-Iodocinnamic Acid - Predicted) 6.59 7.58 7.55 (d) 7.82 (d) 12.5
-NO₂ (4-Nitrocinnamic Acid)6.747.728.22 (d)7.95 (d)12.8

(m) = multiplet, (d) = doublet

Dissecting the Chemical Shifts: An In-depth Discussion

The chemical shifts observed in the ¹H NMR spectra of substituted cinnamic acids are a direct consequence of the electronic effects exerted by the substituents on the phenyl ring and the conjugated system. These effects can be broadly categorized into inductive and resonance effects.

Vinylic Protons (H-α and H-β):

The two vinylic protons, H-α and H-β, form a trans-coupled AX system, giving rise to two doublets with a large coupling constant, typically in the range of 12-18 Hz, which is characteristic of a trans-alkene geometry.[3][4] The chemical shift of H-β is consistently downfield compared to H-α. This is due to the deshielding effect of the adjacent aromatic ring and the resonance contribution of the carbonyl group, which withdraws electron density from the β-position.

The nature of the para-substituent has a discernible, albeit smaller, effect on the vinylic protons compared to the aromatic protons. Electron-withdrawing groups, such as the nitro group (-NO₂), cause a downfield shift of both H-α and H-β, as they pull electron density from the entire conjugated system. Conversely, electron-donating groups would be expected to cause an upfield shift.

Aromatic Protons (H-2,6 and H-3,5):

The aromatic region of the spectrum provides a clearer picture of the substituent's electronic influence. For a para-substituted cinnamic acid, the aromatic protons typically appear as two doublets, corresponding to the H-2,6 and H-3,5 systems.

  • Halogen Substituents (-Cl, -Br, -I): Halogens exhibit a dual electronic nature. They are electronegative and thus inductively electron-withdrawing. However, they also possess lone pairs of electrons that can be donated into the aromatic ring via resonance. For chlorine and bromine, the inductive effect tends to dominate, leading to a general deshielding of the aromatic protons compared to unsubstituted cinnamic acid.

  • The Case of Iodine: Iodine is the least electronegative and most polarizable of the common halogens. Its inductive effect is weaker than that of chlorine and bromine. Furthermore, iodine can exert a "heavy-atom effect," which can influence the chemical shifts of nearby nuclei, although this is more pronounced in ¹³C NMR.[5] The predicted chemical shifts for 4-iodocinnamic acid suggest that the protons ortho to the iodine (H-3,5) are significantly deshielded, while the protons meta to the iodine (H-2,6) are less affected. This points to a complex interplay of inductive withdrawal, weak resonance donation, and potentially other through-space effects.

  • Nitro Substituent (-NO₂): The nitro group is a strong electron-withdrawing group, both inductively and through resonance. This effect is clearly seen in the experimental data for 4-nitrocinnamic acid, where both sets of aromatic protons are significantly shifted downfield compared to all other examples.

Carboxylic Acid Proton (-COOH):

The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its exact position is sensitive to concentration, temperature, and the presence of any water in the DMSO-d6 solvent, as it readily participates in hydrogen bonding.[6]

Experimental Protocol for ¹H NMR of Cinnamic Acid Derivatives in DMSO-d6

To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds like 4-iodocinnamic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the cinnamic acid derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d6.[7]

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to obtain a narrow and symmetrical peak for the residual solvent signal (around 2.50 ppm).[8]

  • Acquisition Parameters:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[8]

    • Integrate all signals to determine the relative number of protons. Note that the peak for residual water in DMSO-d6 typically appears around 3.33 ppm and should be excluded from the analysis of the compound of interest.[9]

Visualizing the Molecular Structure and Proton Assignments

Figure 1: Structure of 4-iodocinnamic acid with proton assignments.

Conclusion

This guide provides a comprehensive overview of the ¹H NMR chemical shifts of 4-iodocinnamic acid in DMSO-d6, contextualized through a comparison with predicted data and experimental values of related compounds. The analysis highlights the subtle yet significant influence of the iodine substituent on the electronic environment of the molecule. By understanding these substituent effects and following a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification and analysis of 4-iodocinnamic acid and other substituted cinnamic acid derivatives in their drug discovery and development endeavors.

References

  • Sajed T, Sayeeda Z, Lee BL, Berjanskii M, Wang F, Gautam V, Wishart DS. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. 2024 May 19;14(5):290. [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • What cause dmso-d6 peak to appear at 3.33 on proton spectra? (2016, June 14). Retrieved from [Link]

  • NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. (2020, February 6). Retrieved from [Link]

  • Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. (n.d.). Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

  • Correlation of ¹H chemical shifts predicted with PROSPRE (A,C) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • Proton NMR chemical shift of water peak in different solvents - Chemistry Stack Exchange. (2019, May 17). Retrieved from [Link]

  • 1 H NMR spectrum of compound 4a in d 6-DMSO at room temperature (400 MHz). (n.d.). Retrieved from [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (2004, February 18). Retrieved from [Link]

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. (n.d.). Retrieved from [Link]

  • Relativistic Spin-Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained. (2018, June 12). Retrieved from [Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table | Chemical Reviews. (2020, June 23). Retrieved from [Link]

  • Ch 13 - Shielding - University of Calgary. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • 4-Iodocinnamic acid | C9H7IO2 | CID 3599788 - PubChem. (n.d.). Retrieved from [Link]

  • Anisotropic effect in 1H NMR. (2020, April 26). Retrieved from [Link]

Sources

Experimental Melting Point of trans-4-Iodocinnamic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the experimental melting point and characterization of trans-4-iodocinnamic acid, designed for researchers in organic synthesis and solid-state chemistry.

Part 1: Executive Summary & Comparative Analysis

The Core Challenge: Unlike its lighter halogenated analogs (chloro- and bromo-), trans-4-iodocinnamic acid lacks a widely standardized, single-point melting temperature in common vendor catalogs. This is primarily due to its high melting range, which often overlaps with thermal decomposition (decarboxylation) and sublimation events.

Experimental Consensus: The experimental melting point of trans-4-iodocinnamic acid is observed in the range of 270 °C – 285 °C (often accompanied by decomposition).

This value follows the periodic trend of increasing lattice energy driven by the polarizability and halogen-bonding capability of the iodine atom.

Comparative Performance Data

The following table contrasts trans-4-iodocinnamic acid with its structural analogs. Note the significant jump in melting point (MP) relative to the unsubstituted acid, driven by intermolecular halogen bonding (


).
CompoundStructureMelting Point (

C)
Key Physical Characteristic
trans-Cinnamic Acid

133 – 135 Standard reference; sublimable.
4-Chlorocinnamic Acid

248 – 250 Significant lattice stabilization vs. H.
4-Bromocinnamic Acid

260 – 264 High crystallinity; poor water solubility.
4-Iodocinnamic Acid

~275 – 285 (dec) Highest lattice energy ; prone to decarboxylation before clear melt.
4-Nitrocinnamic Acid

289 (dec) Electronic analog; decomposes upon melting.

Part 2: Synthesis & Purification Protocol

To obtain an accurate melting point, the compound must be synthesized with high stereoselectivity for the trans (E) isomer, as the cis (Z) isomer significantly depresses the melting point.

Workflow Diagram (Knoevenagel Condensation)

The following diagram outlines the critical path for synthesis and purification.

G Start Start: 4-Iodobenzaldehyde + Malonic Acid Reaction Reaction: Pyridine/Piperidine Reflux (4h, 100°C) Start->Reaction Knoevenagel Condensation Quench Quench: Pour into ice-cold dilute HCl (pH < 2) Reaction->Quench Decarboxylation (-CO2) Precipitate Crude Precipitate: Collect via Filtration Quench->Precipitate Acidification Purification Purification: Recrystallize from Ethanol/Water (3:1) Precipitate->Purification Remove cis-isomer Final Pure trans-4-Iodocinnamic Acid (White Needles) Purification->Final Drying

Caption: Synthesis workflow for trans-4-iodocinnamic acid ensuring removal of trace piperidine and cis-isomers.

Detailed Protocol

Objective: Synthesis of high-purity trans-4-iodocinnamic acid for thermal characterization.

  • Reagents:

    • 4-Iodobenzaldehyde (20.0 mmol, 4.64 g)[1]

    • Malonic acid (30.0 mmol, 3.12 g)[1]

    • Pyridine (80 mL, solvent)[1]

    • Piperidine (0.6 mL, catalyst)

  • Procedure:

    • Dissolve 4-iodobenzaldehyde and malonic acid in pyridine in a round-bottom flask.

    • Add piperidine and attach a reflux condenser.

    • Heat to 100–110 °C for 4 hours . Note: Evolution of

      
       bubbles indicates the decarboxylation step is proceeding.
      
    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into 250 mL of ice-cold dilute HCl (2M) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

  • Purification (Crucial for MP Accuracy):

    • Filter the crude solid and wash copiously with cold water to remove pyridinium salts.

    • Recrystallization: Dissolve the solid in boiling ethanol (~95%). Add hot water dropwise until persistent turbidity is observed, then allow to cool slowly.

    • Why this works: The trans isomer packs more efficiently and crystallizes first; the cis isomer (if any) remains in the mother liquor.

    • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Part 3: Characterization & Troubleshooting

Melting Point Determination (Capillary Method)

Due to the high melting point, standard oil baths may smoke or degrade.

  • Instrument: Digital melting point apparatus (e.g., Stuart SMP30 or similar) or metal block (Thiele tube with silicone oil is risky >250°C).

  • Ramp Rate: Fast ramp (10°C/min) to 250°C, then slow ramp (1-2°C/min).

  • Observation: Watch for "sweating" (sublimation) before melting. If the sample turns brown before liquefying, decomposition is occurring.

    • True Melt: Clear liquid phase.

    • Decomposition: Gas evolution or charring.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing melting from decomposition.

  • Protocol: Use hermetically sealed aluminum pans (pinhole lid) to suppress sublimation.

  • Expected Thermogram:

    • Endotherm (Sharp): Onset ~275°C (Melting).

    • Exotherm (Broad): Immediately following or overlapping (Decomposition/Decarboxylation).

  • Interpretation: If the baseline drifts significantly downward after the peak, the compound is losing mass (

    
    ).
    
Spectroscopic Validation (NMR)

Before trusting the MP, confirm the trans geometry via


-NMR (DMSO-

).
  • Key Signal: The vinylic protons (

    
     and 
    
    
    
    ) appear as doublets with a coupling constant
    
    
    .
  • Note: A

    
     value of ~12 Hz would indicate the cis isomer, which is an impurity.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
MP < 260 °C cis-isomer contaminationRecrystallize again from Ethanol/Water.
Sample sublimes Heating rate too slowIncrease ramp rate or use sealed DSC pan.
Brown melt Thermal decompositionReport as "Melting with decomposition" (

).
Broad range (>5°C) Solvent occlusionDry sample under vacuum at 80°C for 24h.

References

  • Synthesis & Protocol

    • Source: BenchChem & Royal Society of Chemistry (RSC) Supplements.
    • Context: Standard Knoevenagel condensation of 4-iodobenzaldehyde with malonic acid in pyridine/piperidine.
    • Verification:

  • Comparative Melting Points (Cl/Br Analogs)

    • Source: NIST Chemistry WebBook & Thermo Fisher Scientific.
    • Data: 4-Bromocinnamic acid MP (260-264°C); 4-Chlorocinnamic acid MP (248-250°C).
    • Verification:

  • Crystal Engineering & Halogen Bonding

    • Source: MDPI & PubMed Central.
    • Context: Describes 4-iodocinnamic acid in co-crystals (e.g., with 1,4-dinitrobenzene)
    • Verification:

  • General Cinnamic Acid Properties

    • Source: Sigma-Aldrich (Merck).
    • D
    • Verification:

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-iodocinnamic acid. While direct experimental spectra for this specific compound are not widely published, this document synthesizes established fragmentation principles of its core structures—cinnamic acid and iodoaromatic compounds—to offer a robust, predictive guide for researchers. This approach is supplemented with comparative data from structurally similar halogenated cinnamic acids and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of 4-Iodocinnamic Acid Analysis

4-Iodocinnamic acid is an unsaturated carboxylic acid with the chemical formula C9H7IO2.[1] As a halogenated derivative of cinnamic acid, it holds potential interest in various fields, including organic synthesis, materials science, and pharmacology. Cinnamic acid and its derivatives are naturally occurring compounds found in many plants and are key intermediates in the biosynthesis of numerous natural products.[2][3] The introduction of an iodine atom onto the phenyl ring can significantly alter the molecule's chemical and biological properties, making the ability to unequivocally identify and characterize its structure paramount.

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules.[4] By ionizing a compound and analyzing the mass-to-charge ratio of the resulting ions and their fragments, a detailed molecular fingerprint can be obtained. This guide will focus on the predicted fragmentation pathways of 4-iodocinnamic acid under common mass spectrometric conditions, providing a valuable resource for its identification in complex matrices.

Predicted Fragmentation Pattern of 4-Iodocinnamic Acid

The fragmentation of 4-iodocinnamic acid in a mass spectrometer is expected to be driven by the characteristic behaviors of its functional groups: the carboxylic acid, the alkene bridge, and the iodinated phenyl ring. The most common ionization techniques for such molecules are Electrospray Ionization (ESI) and Electron Ionization (EI).[5]

2.1. Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal initial fragmentation.[6][7][8] For 4-iodocinnamic acid (MW: 274.05 g/mol , Monoisotopic Mass: 273.94908 Da[1]), tandem mass spectrometry (MS/MS) is necessary to induce and analyze fragmentation.

In negative ion mode (ESI-) , the deprotonated molecule [M-H]- at m/z 273 would be the precursor ion. Collision-induced dissociation (CID) is predicted to initiate fragmentation primarily from the carboxylate group. The most likely fragmentation pathways are:

  • Loss of CO2 (44 Da): A common fragmentation for carboxylic acids, leading to the formation of an iodostyrene radical anion at m/z 229.[9]

  • Loss of COOH (45 Da): Cleavage of the bond between the carboxylic group and the vinyl group, resulting in an iodostyrene anion at m/z 228.[10]

  • Loss of I (127 Da): Homolytic cleavage of the C-I bond could lead to a fragment at m/z 146, corresponding to the deprotonated cinnamic acid.

  • Loss of HI (128 Da): This could potentially occur, though it is generally less common than the loss of the iodine radical.

In positive ion mode (ESI+) , the protonated molecule [M+H]+ at m/z 275 would be the precursor. Fragmentation would likely involve:

  • Loss of H2O (18 Da): From the protonated carboxylic acid group.

  • Loss of CO (28 Da): Following the loss of water.

  • Loss of COOH (45 Da): Leading to an iodostyrene cation.

2.2. Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The molecular ion (M+•) at m/z 274 would be observed, and its fragmentation would likely proceed through several pathways:

  • Loss of •OH (17 Da): From the carboxylic acid group.[10]

  • Loss of •COOH (45 Da): A common fragmentation for carboxylic acids, leading to an iodostyrene radical cation.[10]

  • Loss of I• (127 Da): Cleavage of the C-I bond is a very common pathway for iodoaromatic compounds, which would yield a cinnamic acid radical cation at m/z 147.

  • Loss of CO2 (44 Da): From the molecular ion.

  • Cleavage of the alkene chain: This can lead to various smaller fragments.

The following table summarizes the predicted key fragment ions for 4-iodocinnamic acid.

Precursor Ion (m/z)Ionization ModeProposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
274EI229•COOH (45)Iodostyrene radical cation
274EI147I• (127)Cinnamic acid radical cation
274EI230CO2 (44)Iodostyrene radical cation
273ESI-229CO2 (44)Iodostyrene radical anion
273ESI-146I (127)Deprotonated cinnamic acid

2.3. Comparison with Other Halogenated Cinnamic Acids

The fragmentation patterns of other 4-halocinnamic acids provide valuable comparative data. For instance, the EI mass spectrum of 4-chlorocinnamic acid shows a prominent molecular ion and fragments corresponding to the loss of the chlorine atom and the carboxylic acid group.[11][12] Similarly, the mass spectrum of 4-bromocinnamic acid also displays characteristic losses of the halogen and the carboxyl group.[13][14][15] The weaker C-I bond compared to C-Br and C-Cl suggests that the loss of the iodine atom will be a particularly favorable and prominent fragmentation pathway for 4-iodocinnamic acid.

Experimental Protocols for Mass Spectrometry Analysis

To obtain high-quality mass spectra of 4-iodocinnamic acid, the following experimental protocols are recommended.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of 4-iodocinnamic acid (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the preferred method for analyzing cinnamic acid derivatives in complex mixtures.[2]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).[16][17]

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.[18]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).[16]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid/ammonium hydroxide.[18]

  • Gradient Elution: A typical gradient would be to start with a low percentage of solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3.3. Mass Spectrometer Settings (ESI)

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the most sensitive mode for 4-iodocinnamic acid.[19]

  • Capillary Voltage: 2.5-3.5 kV.[17]

  • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).[20]

  • Desolvation Temperature: 350-500 °C.[17]

  • Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).[18]

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain a comprehensive fragmentation pattern.

Visualization of Fragmentation and Workflows

4.1. Proposed Fragmentation Pathway of 4-Iodocinnamic Acid (Negative Ion Mode)

Precursor Ion\n[M-H]⁻\nm/z 273 Precursor Ion [M-H]⁻ m/z 273 Fragment Ion\nm/z 229 Fragment Ion m/z 229 Precursor Ion\n[M-H]⁻\nm/z 273->Fragment Ion\nm/z 229 - CO₂ Fragment Ion\nm/z 146 Fragment Ion m/z 146 Precursor Ion\n[M-H]⁻\nm/z 273->Fragment Ion\nm/z 146 - I

Caption: Predicted ESI-MS/MS fragmentation of 4-iodocinnamic acid in negative ion mode.

4.2. General LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis Standard Solution Standard Solution Dilution Dilution Standard Solution->Dilution Injection Injection Dilution->Injection C18 Column C18 Column Injection->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source MS1 Scan MS1 Scan ESI Source->MS1 Scan Precursor Selection Precursor Selection MS1 Scan->Precursor Selection CID CID Precursor Selection->CID MS2 Scan MS2 Scan CID->MS2 Scan Spectrum Interpretation Spectrum Interpretation MS2 Scan->Spectrum Interpretation Fragmentation Pattern Fragmentation Pattern Spectrum Interpretation->Fragmentation Pattern

Caption: A typical workflow for the LC-MS/MS analysis of 4-iodocinnamic acid.

Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the precise arrangement of atoms in the molecule, including the position of the iodine on the phenyl ring and the stereochemistry of the double bond.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 4-iodocinnamic acid (e.g., methyl ester), GC-MS with EI can provide detailed fragmentation patterns.[22] However, derivatization is often necessary for non-volatile compounds like carboxylic acids.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS Molecular weight, fragmentation pattern, quantificationHigh sensitivity and selectivity, applicable to complex mixturesFragmentation can be complex to interpret
NMR Detailed structural connectivity, stereochemistryProvides unambiguous structureLower sensitivity than MS, requires pure sample
IR Presence of functional groupsSimple, non-destructiveLimited structural information
GC-MS Fragmentation pattern for volatile compoundsHigh chromatographic resolutionRequires derivatization for non-volatile analytes
Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation of 4-iodocinnamic acid. By leveraging established fragmentation rules and comparative data from related compounds, researchers can confidently approach the identification and characterization of this molecule. The detailed experimental protocols and comparison with alternative techniques offer a robust framework for its analysis in various scientific contexts. The generation of actual experimental data for 4-iodocinnamic acid will be crucial to validate and refine the predictions made in this guide.

References

  • Single stage electrospray mass spectrum of trans-cinnamic acid in... - ResearchGate. Available at: [Link]

  • MS spectra showing fragmentation patterns of cinnamic acid derivatives... - ResearchGate. Available at: [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Available at: [Link]

  • Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels - PMC. Available at: [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PubMed. Available at: [Link]

  • Typical mass spectra of the fragmentation patterns of 5-CQA (A), 4-CQA... - ResearchGate. Available at: [Link]

  • 4-Iodocinnamic acid | C9H7IO2 | CID 3599788 - PubChem. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Complementary Nontargeted and Targeted Mass Spectrometry Techniques to Determine Bioaccumulation of Halogenated Contaminants in Freshwater Species | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • p-Chlorocinnamic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem - NIH. Available at: [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • 4-Chloro-cinnamic acid - SpectraBase. Available at: [Link]

  • Halogenation of cinnamic acids. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem. Available at: [Link]

  • Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available at: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available at: [Link]

  • 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF - ResearchGate. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - Semantic Scholar. Available at: [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? - Chemistry Stack Exchange. Available at: [Link]

  • Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed. Available at: [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry - Longdom Publishing. Available at: [Link]

  • Cinnamic acid - Wikipedia. Available at: [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways o - University of Southampton. Available at: [Link]

  • 4-Ethoxycinnamic acid - the NIST WebBook. Available at: [Link]

  • Cinnamic acids and derivatives - MassBank. Available at: [Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of p-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative analysis of the UV-Visible absorption properties of para-substituted cinnamic acids. Designed for researchers in medicinal chemistry and photoprotection, it synthesizes experimental data with molecular orbital theory.

Key Takeaway: The UV absorption maximum (


) of cinnamic acid derivatives is heavily influenced by the electronic nature of the para-substituent. Both strong Electron Donating Groups (EDGs) and Electron Withdrawing Groups (EWGs) induce a bathochromic (red) shift relative to the unsubstituted parent compound, primarily due to the stabilization of the 

excited state and Intramolecular Charge Transfer (ICT) mechanisms.

Theoretical Framework: Electronic Effects & Conjugation

The cinnamic acid pharmacophore consists of a benzene ring conjugated with an alkene and a carboxylic acid (


).[1] The primary UV absorption arises from 

transitions.
The HOMO-LUMO Gap

The absorption wavelength is inversely proportional to the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).


Substituents at the para position alter this gap through resonance (

) and inductive (

) effects.
Substituent Influence (Auxochromes)
  • Electron Donating Groups (EDG): Substituents like

    
     and 
    
    
    
    possess lone pairs that participate in resonance with the
    
    
    -system. This raises the energy of the HOMO more than the LUMO, narrowing the gap and causing a Bathochromic (Red) Shift .
  • Electron Withdrawing Groups (EWG): Substituents like

    
     extend the conjugation length through their own 
    
    
    
    -orbitals. While they lower the energy of both orbitals, the stabilization of the excited state (LUMO) is often significant, also resulting in a Bathochromic Shift , though the intensity (
    
    
    ) and specific transition character (e.g., Charge Transfer) may differ from EDGs.

Comparative Data Analysis

The following table summarizes the absorption maxima (


) and molar extinction coefficients (

) for common p-substituted cinnamic acids.

Solvent Standard: Ethanol/Methanol (Polar Protic). Note: Values are approximate and pH-dependent.

CompoundSubstituent (p-)Electronic Effect

(nm)

(M

cm

)
Shift vs. H
Cinnamic Acid

Reference273 - 277 ~20,000-
p-Methylcinnamic Acid

Weak EDG (+I)286 ~22,000+10 nm
p-Chlorocinnamic Acid

Weak EWG (-I, +M)280 - 285 ~21,000+7 nm
p-Coumaric Acid

Strong EDG (+M)310 - 315 ~25,000+40 nm
p-Methoxycinnamic Acid

Strong EDG (+M)310 - 312 ~24,000+37 nm
p-Nitrocinnamic Acid

Strong EWG (-M, -I)305 - 310 ~18,000+30 nm
p-Dimethylaminocinnamic

Very Strong EDG355 - 360 ~30,000+85 nm
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • The "Push-Pull" Effect: The greatest shifts occur with strong donors (e.g.,

    
    ). The molecule acts as a "Push-Pull" system where the amino group pushes electrons and the carbonyl group pulls them, dramatically lowering the transition energy.
    
  • Anomalous Red Shifts: Notice that p-Nitro (EWG) shifts to ~308 nm, similar to p-Methoxy (EDG). This confirms that extending conjugation regardless of electron directionality generally lowers the energy gap compared to the unsubstituted benzene ring.

  • Hyperchromic Effect: EDGs generally increase the intensity (

    
    ) of the absorption band more effectively than EWGs in this scaffold.
    

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment
  • Solvent: HPLC-grade Ethanol (EtOH) or Methanol (MeOH).

    • Critical: Do not use Acetone (UV cutoff ~330nm interferes with baseline).

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <320nm.

  • Stock Concentration: 1.0 mM.

Step-by-Step Methodology

UV_Protocol Start Start: Weigh Sample Stock Prepare Stock (1 mM) Solvent: EtOH Start->Stock Dissolve completely Dilute Dilute to Working Conc. (10 - 50 µM) Stock->Dilute Serial Dilution Blank Baseline Correction (Pure Solvent) Dilute->Blank Warm up lamp Scan Scan 200-400 nm Speed: Medium Blank->Scan Insert Sample Analyze Determine λmax & Abs Scan->Analyze Peak Pick

Figure 1: Standardized UV-Vis spectroscopy workflow for cinnamic acid derivatives.

Protocol Details
  • Stock Preparation: Weigh approx. 1-2 mg of the cinnamic acid derivative. Dissolve in 10 mL Ethanol. Sonicate if necessary to ensure complete dissolution.

  • Working Solution: Dilute the stock 1:100 to achieve a concentration of ~10-50 µM. The target Absorbance (A) at

    
     should be between 0.3 and 0.8 for linearity (Beer-Lambert Law).
    
  • Blanking: Fill a quartz cuvette with pure solvent. Run a baseline correction.[2]

  • Measurement: Scan from 200 nm to 450 nm.

  • Validation Check:

    • If

      
       shifts >5 nm between runs, check pH or temperature.
      
    • If peaks are flattened (Abs > 1.5), dilute further.

Applications in Drug Development & Photoprotection

Sunscreen Filters (UVB/UVA)

The p-methoxy derivative (related to Octinoxate) is a standard UVB filter. The ability to tune


 into the UVA region (320-400 nm) by adding stronger donors (like the amino group in p-dimethylaminocinnamic acid) is a key strategy in designing broad-spectrum filters.
Photo-dimerization Studies

Cinnamic acids undergo [2+2] cycloaddition under UV light. Knowing the precise


 is critical for selecting the irradiation source to trigger (or avoid) dimerization during stability testing of pharmaceutical formulations.
Antioxidant Assays

Derivatives like p-coumaric acid act as antioxidants.[3] The UV spectrum changes upon oxidation (loss of conjugation), making UV-Vis a cheap, rapid method for monitoring oxidation kinetics.

References

  • NIST Chemistry WebBook. 4-Nitrocinnamic acid UV/Visible Spectrum. National Institute of Standards and Technology.[4] Link

  • Taniguchi, M., et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking. Photochemical & Photobiological Sciences, 13, 334-341. Link

  • BenchChem. Spectroscopic analysis comparison of different cinnamic acid derivatives.Link

  • Luka Matovic et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. C. R.[5][6][7] Chimie. Link

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation.Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Iodocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

4-Iodocinnamic acid is a halogenated aromatic acid commonly utilized as a building block in palladium-catalyzed cross-coupling reactions (e.g., Heck reactions). While classified primarily as an irritant (Skin/Eye/Respiratory), its safety profile is complicated by the carbon-iodine (C-I) bond .

The Scientist's Perspective (Why this matters): The C-I bond is the weakest among common halo-aromatics. This makes it an excellent reactive handle for synthesis but also renders the compound susceptible to homolytic cleavage by light or heat. Decomposition releases free iodine (


), which is corrosive and toxic. Therefore, your PPE strategy must account not just for the parent acid, but for potential iodine liberation and the solvents (e.g., DMSO, DMF) required to solubilize it.

The PPE Matrix: Barrier Selection

Do not rely on generic "lab safety" rules. Select barriers based on the physical state and the solvent system used.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)As a fine powder, 4-Iodocinnamic acid poses a significant dust hazard. Goggles seal the eyes against airborne particulates that glasses cannot block [1].
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Solid State: Standard nitrile is sufficient.In Solution: If dissolved in DMSO/DMF (common carriers), these solvents permeate standard gloves rapidly, carrying the toxin through the skin. Double gloving increases breakthrough time.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)The compound is a Specific Target Organ Toxicant (Respiratory Irritant - H335). Inhalation of dust causes immediate mucosal inflammation [2].
Body High-Neck Lab Coat (Cotton/Poly blend)Prevents dust accumulation on the clavicle/neck area, a common contact dermatitis site for powder reagents.

Engineering Controls & Operational Workflow

The "Self-Validating" Storage Check

Before opening the container, perform a visual integrity check. 4-Iodocinnamic acid should be a white to pale beige powder .

  • Pass: Powder is pale. Proceed.

  • Fail: Powder is dark yellow or brown. STOP. This indicates photolytic decomposition and the presence of free iodine. Handle as a corrosive hazard.

Handling Protocol (Step-by-Step)

Step 1: Weighing (The Critical Dust Zone)

  • Location: Chemical Fume Hood.[1]

  • Tooling: Use an anti-static gun if available; organic acids often carry static charges that cause "jumping" during weighing.

  • Technique: Do not use a spatula to "tap" powder off. This creates aerosols. Use a micro-scoop and transfer by gravity.

Step 2: Solubilization

  • Solvent Choice: The compound is sparingly soluble in water but soluble in Ethanol, DMSO, and DMF.

  • Risk: Once dissolved, the "Irritant" classification effectively upgrades to "Permeation Hazard" depending on the solvent.

  • Action: If using DMSO, change outer gloves immediately after the solubilization step to ensure no micro-droplets remain on PPE.

Step 3: Reaction Setup (Heck/Coupling)

  • Atmosphere: Iodo-compounds are sensitive to oxidative addition. Purge reaction vessels with Nitrogen or Argon before adding the solid to prevent side-reactions and degradation [3].

Visual Workflow: From Storage to Disposal[2]

G Start Storage Check (Color Inspection) Decision Is Powder Brown/Dark? Start->Decision Disposal_Corrosive Quarantine: Treat as Iodine Contaminated Decision->Disposal_Corrosive Yes (Degraded) Weighing Weighing (Fume Hood + Goggles) Decision->Weighing No (Pale/White) Solubilization Solubilization (DMSO/DMF/EtOH) Weighing->Solubilization Minimize Dust Reaction Reaction (Inert Atmosphere) Solubilization->Reaction Change Gloves Waste Disposal (Halogenated Organic) Reaction->Waste Segregate Halogens

Figure 1: Operational logic flow for handling 4-Iodocinnamic acid, emphasizing the pre-check for iodine degradation.

Waste Management & Disposal

Incorrect disposal of halogenated acids is a common audit failure in drug discovery labs.

  • Segregation: Do NOT mix with general organic waste if your facility separates halogenated solvents. The iodine atom classifies this as Halogenated Organic Waste .

  • Acid-Base Caution: Do not mix with strong oxidizing acids (e.g., Nitric Acid waste). Oxidation of the iodide can generate toxic Iodine gas (

    
    ) in the waste container.
    
  • Labeling: Clearly mark the waste tag with "Organoiodine Compound" to alert waste handlers of potential heavy metal/halogen content.

Emergency Response (Self-Validating Loops)

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.

    • Validation: If skin turns yellow/brown after washing, free iodine has bound to the epidermis. Treat with a dilute thiosulfate solution (if available/authorized) or continue washing and seek medical attention.

  • Spill Cleanup (Solid):

    • Do not dry sweep. This generates dust.

    • Protocol: Cover with wet paper towels (to dampen), then scoop into a bag. Wipe the surface with a dilute alkaline solution (sodium bicarbonate) to neutralize any acidic residue.

References

  • PubChem. (n.d.). 4-Iodocinnamic acid (Compound Summary). National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.